Harman-13C2,15N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H10N2 |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i8+1,12+1,14+1 |
InChI-Schlüssel |
PSFDQSOCUJVVGF-ZWNYFKQOSA-N |
Isomerische SMILES |
C[13C]1=NC=CC2=[13C]1[15NH]C3=CC=CC=C23 |
Kanonische SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Harman-13C2,15N: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Harman-13C2,15N, an isotopically labeled form of the naturally occurring β-carboline alkaloid, harman. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its interactions with key signaling pathways. Detailed experimental protocols for relevant assays are also provided to facilitate further research and application in drug discovery and development.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of harman (1-methyl-9H-pyrido[3,4-b]indole), a compound found in various plants, foods, and tobacco smoke. The isotopic labeling involves the incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the pyridine ring of the harman structure. This labeling makes it a valuable tool for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.
Chemical Structure:
-
IUPAC Name: 1-methyl-9H-(5,6-¹³C₂,1-¹⁵N)pyridino[3,4-b]indole[1]
-
CAS Number: 1189461-56-0[1]
-
Molecular Formula: C₁₀¹³C₂H₁₀N¹⁵N[1]
-
Molecular Weight: 185.20 g/mol [1]
-
Accurate Mass: 185.0881[1]
Physicochemical Properties (of unlabeled Harman):
| Property | Value | Source |
| Melting Point | 237-238 °C | HMDB |
| LogP | 3.10 | HMDB |
| pKa (most basic) | 6.88 | DrugBank |
Synthesis
The synthesis of the β-carboline skeleton of harman is classically achieved through the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] For the synthesis of this compound, isotopically labeled precursors would be required. A plausible synthetic route would involve the reaction of tryptamine with an isotopically labeled two-carbon aldehyde equivalent, followed by aromatization.
A general representation of the Pictet-Spengler reaction for harman synthesis is depicted below. To synthesize this compound, one would start with appropriately labeled tryptamine or acetaldehyde.
Caption: General Pictet-Spengler synthesis route for Harman.
Spectroscopic Data (for unlabeled Harman)
Detailed spectroscopic data for this compound is not publicly available. The following tables summarize the expected ¹³C and ¹⁵N NMR chemical shifts and mass spectrometry fragmentation patterns for unlabeled harman, which can serve as a reference for the analysis of the labeled compound. Isotopic labeling will result in characteristic splitting patterns and mass shifts in the respective spectra.
Table 1: ¹³C NMR Chemical Shifts of Harman (Unlabeled)
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 141.6 |
| C-3 | 138.2 |
| C-4 | 115.1 |
| C-4a | 128.5 |
| C-4b | 121.7 |
| C-5 | 120.1 |
| C-6 | 121.3 |
| C-7 | 118.8 |
| C-8 | 111.4 |
| C-8a | 134.5 |
| C-9a | 127.3 |
| 1-CH₃ | 21.1 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Table 2: ¹⁵N NMR Chemical Shifts of Harman (Unlabeled)
| Nitrogen Atom | Chemical Shift (ppm) |
| N-2 | ~280 |
| N-9 | ~150 |
Note: ¹⁵N chemical shifts are referenced to liquid ammonia and are approximate.
Table 3: Mass Spectrometry Fragmentation of Harman (Unlabeled)
| m/z | Relative Intensity | Putative Fragment |
| 182 | 100 | [M]⁺ |
| 181 | 35 | [M-H]⁺ |
| 154 | 30 | [M-H-HCN]⁺ or [M-C₂H₄]⁺ |
| 127 | 10 | [M-C₂H₄-HCN]⁺ |
Note: Fragmentation patterns can vary with ionization method and collision energy.
Biological Activity and Signaling Pathways
Harman exhibits a wide range of pharmacological activities, primarily through its interaction with various enzymes and receptors.
Monoamine Oxidase-A (MAO-A) Inhibition
Harman is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The IC₅₀ value for harman's inhibition of human MAO-A is approximately 0.5 µM.[3] This inhibition leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its potential antidepressant effects.
References
An In-Depth Technical Guide on the Proposed Synthesis and Purification of Harman-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details a proposed methodology for the synthesis and purification of Harman-13C2,15N. As of the compilation of this document, specific literature detailing this exact isotopic labeling synthesis is not publicly available. The described protocols are therefore based on established and well-documented chemical principles for the synthesis of β-carbolines and the incorporation of stable isotopes.
Introduction
Harman (1-methyl-9H-β-carboline) is a naturally occurring β-carboline alkaloid found in various plants and is also an endogenous compound in animals. It exhibits a wide range of pharmacological activities, including acting as a benzodiazepine receptor inverse agonist and an inhibitor of monoamine oxidase A (MAO-A). Isotopically labeled analogs of Harman, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry and as tracers to elucidate metabolic pathways. This guide provides a comprehensive, albeit proposed, technical framework for the synthesis and purification of this compound.
Proposed Synthesis of this compound
The proposed synthesis of this compound is based on the well-established Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline, which is then aromatized.
To achieve the desired isotopic labeling pattern, commercially available isotopically labeled starting materials will be utilized. Specifically, the synthesis will employ L-tryptamine labeled at the indole nitrogen ([15N]) and acetaldehyde labeled at both carbon atoms ([1,2-13C2]).
Overall Reaction Scheme:
Caption: Proposed synthesis of this compound via the Pictet-Spengler reaction.
Experimental Protocol: Synthesis
Step 1: Pictet-Spengler Reaction
-
To a solution of L-tryptamine-[indole-15N] (1.0 eq) in a suitable solvent (e.g., toluene or methanol) under an inert atmosphere (e.g., argon or nitrogen), add acetaldehyde-[1,2-13C2] (1.1 eq).
-
Acidify the reaction mixture by adding a catalytic amount of a protic acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.
Step 2: Aromatization
-
Dissolve the crude tetrahydro-β-carboline intermediate in a high-boiling point solvent (e.g., xylene or decalin).
-
Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), to the solution.
-
Heat the mixture to reflux and monitor the reaction for the formation of this compound by TLC or LC-MS. This step is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity, suitable for use as an analytical standard. A multi-step purification protocol is proposed.
Caption: Proposed workflow for the purification of this compound.
Experimental Protocol: Purification
Step 1: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate them under reduced pressure.
Step 2: Recrystallization
-
Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain purified this compound.
Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed synthesis and purification of this compound.
Table 1: Reactant and Expected Product Quantities for Synthesis
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mg) |
| L-Tryptamine-[indole-15N] | ~161.22 | 1.0 | 100 |
| Acetaldehyde-[1,2-13C2] | ~46.06 | 1.1 | ~31 |
| Expected this compound | ~185.22 | ~115 (Theoretical) |
Table 2: Proposed Purification and Purity Analysis
| Purification Step | Expected Recovery | Purity Assessment Method | Expected Purity |
| Column Chromatography | 70-85% | TLC, LC-MS | >95% |
| Recrystallization | 80-95% | HPLC, NMR | >99% |
Harman Signaling Pathways
Harman is known to interact with several biological pathways. One of the key pathways involves its interaction with the Aryl Hydrocarbon Receptor (AhR).
Caption: Simplified diagram of the Harman-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
This technical guide outlines a proposed, robust methodology for the synthesis and purification of this compound. While a specific, published protocol is not available, the presented approach, based on the Pictet-Spengler reaction and standard purification techniques, provides a strong foundation for researchers and scientists in the field of drug development to produce this valuable isotopically labeled compound. The successful synthesis of this compound will undoubtedly facilitate more precise and detailed investigations into the pharmacology and metabolism of this important β-carboline.
A Technical Guide to Harman-13C2,15N for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Harman-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of Harman in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques.
Commercial Suppliers and Product Specifications
This compound is available from several reputable commercial suppliers. While specific lot-to-lot variability exists, the following tables summarize typical product specifications and supplier information. It is recommended to always refer to the supplier-provided Certificate of Analysis (CoA) for the most accurate and up-to-date information.
Table 1: Commercial Suppliers of this compound
| Supplier | Website |
| LGC Standards | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
Table 2: Typical Quantitative Data for this compound
| Parameter | Typical Specification | Source |
| Chemical Identity | ||
| Chemical Name | 1-Methyl-9H-pyrido[3,4-b]indole-13C2,15N | General |
| CAS Number | 1189461-56-0 | |
| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N | |
| Molecular Weight | 185.20 g/mol | |
| Purity | ||
| Chemical Purity (HPLC) | >95% | |
| Isotopic Enrichment (¹³C) | ≥99 atom % | Example CoA |
| Isotopic Enrichment (¹⁵N) | ≥98 atom % | Example CoA |
| Physical Properties | ||
| Appearance | Off-white to pale yellow solid | General |
| Solubility | Soluble in DMSO and Methanol | General |
| Storage | Store at -20°C, protected from light | General |
Note: Isotopic enrichment values are based on typical specifications for similar stable isotope-labeled compounds and should be confirmed with the supplier's Certificate of Analysis for a specific lot.
Experimental Protocol: Quantification of Harman in Human Plasma by UPLC-MS/MS
This section details a representative experimental protocol for the quantitative analysis of Harman in human plasma using this compound as an internal standard. This method is intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
Materials and Reagents
-
Harman (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw frozen plasma samples and calibration curve standards on ice.
-
Spike Internal Standard: To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
Table 3: UPLC Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Harman: m/z 183.1 → 128.1 (Quantifier), 183.1 → 102.1 (Qualifier)This compound: m/z 186.1 → 131.1 |
| Collision Energy | Optimized for specific instrument (typically 20-30 eV) |
| Dwell Time | 100 ms |
Signaling Pathways and Mechanisms of Action
Harman exerts its biological effects through various mechanisms, primarily by interacting with key enzymes and receptors in the central nervous system. The following diagrams illustrate some of the core signaling pathways influenced by Harman.
Inhibition of Monoamine Oxidase A (MAO-A)
Harman is a potent inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Harman increases the synaptic levels of these neurotransmitters, which is believed to contribute to its antidepressant and psychoactive effects.
Caption: Harman inhibits MAO-A, preventing the breakdown of monoamine neurotransmitters.
Modulation of the GABA-A Receptor via Benzodiazepine Binding Site
Harman can act as a modulator of the GABA-A receptor by interacting with the benzodiazepine binding site. This interaction can lead to anxiogenic or anxiolytic effects depending on the specific context and dosage. It is considered a competitive inhibitor of benzodiazepine receptor binding.
Caption: Harman modulates the GABA-A receptor by binding to the benzodiazepine site.
Inhibition of Dopamine Biosynthesis
Harman has been shown to inhibit the biosynthesis of dopamine by reducing the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in this pathway. This can impact dopaminergic signaling and is an area of active research.
natural abundance of harman and its isotopes
An In-depth Technical Guide on the Natural Abundance of Harman and its Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural abundance of harman (1-methyl-9H-β-carboline), a biologically active β-carboline alkaloid. It includes quantitative data from various sources, detailed experimental protocols for its analysis, and a review of its primary mechanisms of action. This document is intended to serve as a technical resource for professionals in pharmacology, toxicology, and drug development.
Natural Abundance of Harman
Harman is found in a wide variety of natural sources, including numerous plants, and is also formed during the thermal processing of protein-rich foods. Its presence has been confirmed in human tissues and fluids, arising from both endogenous synthesis and exogenous sources like diet and smoking.[1][2]
Occurrence in Foods and Beverages
Harman is frequently detected in cooked meats and fermented beverages. Its concentration can vary significantly depending on the type of food, cooking method, and processing conditions.[3][4] High-temperature cooking, such as pan-frying and grilling, significantly promotes the formation of harman.[5]
Table 1: Concentration of Harman in Various Food and Beverage Products
| Category | Product | Concentration Range | Reference(s) |
|---|---|---|---|
| Cooked Meats | Barbecued/Grilled Beef Steak | 3.80 ± 3.66 ng/g | [3] |
| Barbecued/Grilled Hamburger | 4.88 ± 4.14 ng/g | [3] | |
| Barbecued/Grilled Chicken | 8.48 ± 9.86 ng/g | [3] | |
| Pan-fried Beef Sirloin (24 min @ 250°C) | up to 534.63 µg/kg (0.53 ng/g) | [5] | |
| Pan-fried Pork Belly (24 min @ 250°C) | up to 502.7 µg/kg (0.50 ng/g) | [5] | |
| Pan-fried Mackerel (24 min @ 250°C) | up to 233.99 µg/kg (0.23 ng/g) | [5] | |
| Pan-fried Cutlassfish (24 min @ 250°C) | up to 212.44 µg/kg (0.21 ng/g) | [5] | |
| Beverages | Beer | 7.3 - 140.0 ng/mL | [4] |
| | Wine | 0.8 - 10.5 ng/mL |[4] |
Occurrence in Plants
Harman and related β-carboline alkaloids are well-known constituents of various medicinal and psychoactive plants. The concentrations can differ based on the plant species, part of the plant, and growing conditions.
Table 2: Presence of Harman and Related Alkaloids in Selected Plants
| Plant Species | Part(s) | Alkaloid(s) Detected | Reported Concentration | Reference(s) |
|---|---|---|---|---|
| Peganum harmala (Syrian Rue) | Seeds | Harman, Harmine, Harmaline | 2-5% (Total Harman Alkaloids) | [6][7] |
| Banisteriopsis caapi | Stem Bark | Harman, Harmine, Harmaline | Medically significant amounts | [8] |
| Passiflora incarnata (Passionflower) | General | Harman, Harmine, Harmol | Minor amounts of Harman/Harmine | [9][10] |
| Passiflora caerulea | General | Harman, Harmine | Large amounts of Harmine | [9][10] |
| Passiflora edulis (Passion Fruit) | Rinds | Norharman | 332.16 ± 8.43 pg/g | [11] |
| Guiera senegalensis | Leaves | Harman, Tetrahydroharman | Present | [12] |
| Tobacco | Leaves | Harman | Present |[8] |
Occurrence in Human Tissues and Fluids
Harman is detectable in human tissues and fluids, where it is considered a putative endogenous neurotoxin.[1] Elevated levels have been associated with certain neurodegenerative disorders, such as Parkinson's disease.[1]
Table 3: Detection of Harman in Human Biological Samples
| Sample Type | Condition | Finding | Reference(s) |
|---|---|---|---|
| Cerebrospinal Fluid (CSF) | Parkinson's Disease | Levels significantly higher than controls | [1] |
| Plasma | General | Detectable at picogram concentrations | [13] |
| Brain Tissue | General | Detectable at picogram concentrations |[13] |
Natural Isotopic Abundance
Compound-specific isotope analysis (CSIA) for harman is not widely reported in the literature. This technique can provide valuable information on the origin and metabolic pathways of the molecule.[14][15] In the absence of specific data for harman, the natural isotopic abundances of its constituent elements serve as a fundamental reference. The molecular formula for harman is C₁₂H₁₀N₂.
Table 4: Standard Natural Abundance of Stable Isotopes for Harman's Constituent Elements
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| | ¹⁵N | 15.000109 | 0.368 |
Experimental Protocols
The accurate quantification of harman requires robust extraction and analytical methods. Below are representative protocols for sample preparation and analysis using modern chromatographic techniques.
Extraction of Harman from Plant Material
This protocol is based on an acid-base extraction method suitable for isolating β-carboline alkaloids from plant matrices like Passiflora species.[9]
-
Maceration: Weigh the dried and powdered plant material. Create a slurry by mixing the material with a 5% acetic acid solution. Stir for 5-10 minutes.
-
Filtration: Filter the slurry using a Büchner funnel and appropriate filter paper (e.g., Whatman No. 4). Wash the retained plant material twice more with the acetic acid solution to ensure complete extraction.
-
Defatting: Combine the aqueous filtrates into a separatory funnel. Wash the aqueous extract three times with an equal volume of a nonpolar solvent (e.g., petroleum ether or hexane) to remove lipids and other nonpolar impurities. Discard the organic layers.
-
Basification: Collect the aqueous layer and add a saturated sodium bicarbonate solution (or another suitable base like ammonium hydroxide) dropwise until the solution is neutralized and then becomes basic (pH ~9-10).
-
Liquid-Liquid Extraction: Extract the basified aqueous solution three times with an equal volume of a moderately polar organic solvent, such as ethyl acetate or chloroform. The alkaloids will partition into the organic phase.
-
Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to yield the crude alkaloid residue. The residue can then be redissolved in a suitable solvent for chromatographic analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is adapted from protocols used for the analysis of β-carbolines in complex matrices like food and biological samples.[5][11][16]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters X-Terra® C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[16]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program (Example):
-
Start with 20% B, hold for 1 min.
-
Linearly increase to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 20% B over 1 min and re-equilibrate for 3 min.
-
-
Flow Rate: 0.3 - 1.0 mL/min, depending on column dimensions.[16]
-
Injection Volume: 10 µL.[16]
-
Column Temperature: 25-30 °C.[16]
-
MS/MS Detection:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Harman (Example): The precursor ion for harman ([M+H]⁺) is m/z 183. The selection of product ions depends on instrument optimization, but common fragments would be monitored for quantification and qualification.
-
Instrument Parameters: Capillary voltage, gas temperatures, and collision energy must be optimized for maximum sensitivity for the specific analyte and instrument.
-
Key Signaling Pathways and Mechanisms of Action
Harman exerts its pharmacological effects primarily through two well-documented mechanisms: inhibition of monoamine oxidase A (MAO-A) and interaction with the GABA-benzodiazepine receptor complex.
Inhibition of Monoamine Oxidase A (MAO-A)
Harman is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of key monoamine neurotransmitters like serotonin and norepinephrine.[8] By inhibiting MAO-A, harman increases the synaptic levels of these neurotransmitters, which is believed to underlie its antidepressant and anxiolytic effects.
Interaction with the GABA-A Receptor Complex
Harman can modulate the GABAergic system by interacting with the benzodiazepine binding site on the GABA-A receptor. While benzodiazepines are positive allosteric modulators (agonists), harman acts as a competitive antagonist or inverse agonist at this site.[13] This action can lead to increased neuronal excitability and, at high doses, may produce anxiogenic and convulsant effects.
Experimental Workflow Overview
A typical workflow for the analysis of harman from a natural source involves several key stages, from sample collection to final data analysis.
References
- 1. Elevated levels of harman and norharman in cerebrospinal fluid of parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive β-Carbolines in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Neurotoxic β-Carboline Harmane in Barbecued/Grilled Meat Samples and Correlation with Level of Doneness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harman in alcoholic beverages: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Harmine - Wikipedia [en.wikipedia.org]
- 9. ajuronline.org [ajuronline.org]
- 10. acs.org [acs.org]
- 11. scielo.br [scielo.br]
- 12. ajbs.scione.com [ajbs.scione.com]
- 13. Determination of pharmacological levels of harmane, harmine and harmaline in mammalian brain tissue, cerebrospinal fluid and plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Guide to Using Compound-Specific Stable Isotope Analysis to Study the Fates of Molecules in Organisms and Ecosystems [mdpi.com]
- 15. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues [mdpi.com]
- 16. repositorio.usp.br [repositorio.usp.br]
biological sources of harman alkaloids
An In-depth Technical Guide on the Biological Sources of Harman Alkaloids
Introduction to Harman Alkaloids
Harman alkaloids, a class of β-carboline compounds, are naturally occurring and exhibit a wide range of neuropharmacological and biological activities.[1] Structurally, they consist of a core indole structure fused to a pyridine ring.[2] The most commonly studied harman alkaloids include harman, norharman, harmine, harmaline, harmalol, and tetrahydroharmine.[3] These compounds were first isolated from Peganum harmala and are known for their potent, reversible inhibition of monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4][5] This inhibitory action is central to their psychopharmacological effects and therapeutic potential.[2] Harman alkaloids are not only found in various plant families but are also present in thermally processed foods, tobacco smoke, and can be found endogenously in mammalian tissues and body fluids.[2][6][7] Their diverse distribution and significant bioactivity make them a subject of intense interest for researchers in pharmacology, neuroscience, and drug development.
Primary Biological Sources
Harman alkaloids are widely distributed across the plant kingdom and have been identified in various other biological and environmental sources.
Plant Sources
Numerous plant families are known to synthesize harman alkaloids. The highest concentrations are typically found in the seeds and roots of these plants.[8][9]
-
Peganum harmala (Syrian Rue): This plant is one of the richest sources of harman alkaloids, with total alkaloid content ranging from 2% to over 7% of the seed's dry weight.[3][5][9] The seeds and roots contain the highest concentrations.[8][10] Harmine and harmaline are the most abundant alkaloids in this species.[5][8]
-
Banisteriopsis caapi: A key ingredient in the Amazonian sacramental beverage ayahuasca, this vine contains significant concentrations of harmine, harmaline, and tetrahydroharmine.[3] The alkaloid content can vary widely, with harmine concentrations ranging from 0.31% to 8.43%.[3]
-
Passiflora (Passion Flower): Various species of Passiflora have been found to contain harman alkaloids, though often in trace amounts.[11] Their presence in the medicinally significant P. incarnata has been a subject of debate, with some studies detecting them at parts-per-million (ppm) levels while others find none.[3][11][12] Passiflora caerulea has been shown to contain higher levels of harmine compared to P. incarnata.[13][14]
-
Tribulus terrestris: This plant is known to contain β-carboline alkaloids, including harman and harmine.[1][15] Harman, harmine, harmalol, and harmaline have been isolated from its fruits, leaves, stems, and roots.[15][16]
-
Nicotiana (Tobacco): Uncombusted tobacco leaves contain low levels of harman alkaloids.[1][17] However, the combustion process during smoking pyrosynthesizes these compounds, leading to significantly higher concentrations in tobacco smoke.[17]
Food, Beverages, and Cooked Meats
Harman and norharman are formed during the thermal processing and cooking of foods.[1][6] They are found in a variety of common dietary items. Lowly processed foods like milk, yogurt, and uncooked meats and fish generally do not contain detectable levels.[18]
-
Coffee and Tea: Brewed coffee contains some of the highest dietary concentrations of norharman and harman.[6][18]
-
Cooked Meats and Fish: High-temperature cooking, particularly "well-done" preparations, leads to the formation of these alkaloids.[6][18]
-
Other Sources: Harman alkaloids have also been detected in toasted bread, certain sauces (e.g., soy sauce), and fermented alcoholic beverages.[6][18]
Tobacco Smoke
Tobacco smoke is a major exogenous source of harman alkaloids, particularly norharman and harman.[18][19] The amounts are significantly higher than in uncombusted tobacco, indicating they are products of pyrolysis.[17] The mainstream smoke of a single cigarette can contain hundreds to thousands of nanograms of these compounds.[6][18][20]
Endogenous and Mammalian Sources
Harman alkaloids are considered normal constituents of human and other mammalian tissues and body fluids.[2][7][21] Harmine has been detected in the plasma and brain of newborn rats that have not had any exogenous exposure, suggesting the possibility of spontaneous synthesis in mammals.[22] These endogenous compounds are thought to be involved in various central nervous system functions and have been found in higher plasma concentrations in patients with conditions like Parkinson's disease.[21][23]
Microbial Sources
Certain microorganisms have demonstrated the ability to metabolize and transform harman alkaloids. For example, the yeast Rhodotorula rubra can convert harmaline and harmalol into tryptamine derivatives, while the fungus Cunninghamella echinulata can biotransform harman into its hydroxylated and oxide forms.[24][25]
Quantitative Data on Harman Alkaloid Content
The concentration of harman alkaloids varies significantly depending on the source, the specific part of the organism, and processing methods.
Table 1: Harman Alkaloid Content in Plant Species
| Plant Species | Plant Part | Alkaloid | Concentration | Citation(s) |
| Peganum harmala | Seeds | Harmaline | 2.87% | [8] |
| Seeds | Harmine | 2.02% | [8] | |
| Seeds | Total Alkaloids | 2-7% (w/w) | [3][10] | |
| Seeds | Harmine | 1.84% | [9] | |
| Seeds | Harmaline | 0.25% | [9] | |
| Seeds | Harmane | 0.16% | [9] | |
| Seeds | Harmalol | 3.90% | [9] | |
| Roots | Harmine | 0.69% | [8] | |
| Stems | Harmine | 0.017% | [8] | |
| Leaves | Harmaline | 0.0006% | [8] | |
| Leaves | Harmine | 0.0008% | [8] | |
| Banisteriopsis caapi | Vine | Harmine | 0.31 - 8.43% | [3] |
| Vine | Harmaline | 0.03 - 0.83% | [3] | |
| Vine | Tetrahydroharmine | 0.05 - 2.94% | [3] | |
| Passiflora incarnata | Aerial Parts | Harmol | 0.031 mg/g | [13] |
| Aerial Parts | Harmine | 0.00935 mg/g | [13] | |
| Leaves | Total Harman Alkaloids | 0 - 0.12% | [3] | |
| Passiflora caerulea | Aerial Parts | Harmine | 0.098 mg/g | [13] |
| Passiflora laurifolia | Aerial Parts | Total Alkaloids | 6.35 µg/g (ppm) | [11] |
Table 2: Harman Alkaloid Content in Food, Beverages, and Tobacco
| Source | Product | Norharman | Harman | Citation(s) |
| Food & Beverages | Brewed Coffee | 29 - 207 µg/L | 29 - 207 µg/L (combined) | [6][18] |
| Sauces (Soy, Tabasco) | 4 - 252 µg/L | 4 - 252 µg/L (combined) | [6][18] | |
| "Well-Done" Cooked Meat/Fish | 57 - 160 ng/g | 57 - 160 ng/g (combined) | [6][18] | |
| Toasted Bread | 42 - 160 ng/g | 42 - 160 ng/g (combined) | [6][18] | |
| Tobacco | Mainstream Cigarette Smoke | 207 - 2780 ng/cigarette | 207 - 2780 ng/cigarette (combined) | [6][18] |
| Mainstream Cigarette Smoke | up to ≈ 6,000 ng/cigarette | up to ≈ 2,500 ng/cigarette | [20] |
Table 3: Endogenous Harman Alkaloid Content in Mammals
| Species | Tissue/Fluid | Alkaloid | Concentration | Citation(s) |
| Rat (Newborn) | Plasma | Harmine | 0.16 ± 0.03 ng/mL | [22] |
| Rat (Newborn) | Brain | Harmine | 0.33 ± 0.14 ng/g | [22] |
Key Signaling Pathway: Monoamine Oxidase Inhibition
A primary mechanism of action for harman alkaloids is the competitive and reversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative catabolism of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and xenobiotic amines.[4] By inhibiting MAO, harman alkaloids increase the synaptic availability of these neurotransmitters, which is believed to underlie many of their neurological and antidepressant effects.[3][23] Harman is a particularly potent inhibitor of MAO-A, while norharman inhibits both MAO-A and MAO-B.[4]
References
- 1. Bioactive β-Carbolines in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 4. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oamjms.eu [oamjms.eu]
- 6. researchgate.net [researchgate.net]
- 7. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ajuronline.org [ajuronline.org]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. frontiersin.org [frontiersin.org]
- 18. Relative exposure to beta-carbolines norharman and harman from foods and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. β-carbolines found in cigarette smoke elevate intracranial self-stimulation thresholds in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microbial metabolites of harman alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Harman-13C2,15N certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to the isotopically labeled compound Harman-13C2,15N. This document is intended to serve as a reference for researchers utilizing this compound in their studies.
Compound Information
This compound is a stable isotope-labeled derivative of Harman, a β-carboline alkaloid. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom provides a distinct mass shift, making it a valuable internal standard for quantitative mass spectrometry-based studies of Harman.
Chemical Identity
| Parameter | Value |
| Analyte Name | This compound |
| IUPAC Name | 1-methyl-9H-(5,6-¹³C₂,1-¹⁵N)pyridino[3,4-b]indole |
| CAS Number | 1189461-56-0[1] |
| Unlabeled CAS Number | 486-84-0[1] |
| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N[1] |
| Molecular Weight | 185.20[1] |
| Accurate Mass | 185.0881[1] |
Physical and Chemical Properties
| Parameter | Value |
| Appearance | Neat Solid |
| Storage Temperature | +4°C[1] |
| Shipping Temperature | Room Temperature |
| Purity | >95% (as determined by HPLC)[1] |
| Isotopic Enrichment | Not specified, but implied by the molecular formula to be enriched with two ¹³C and one ¹⁵N atoms. |
Experimental Protocols
While a specific, detailed experimental protocol for the analysis of this compound is not publicly available, this section outlines the general methodologies that are typically employed for the quality control and characterization of such isotopically labeled compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically assessed by HPLC.
-
Instrumentation : A standard HPLC system equipped with a UV detector is commonly used.
-
Column : A reversed-phase C18 column is a suitable choice for the separation of Harman and related compounds.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is generally effective. The gradient is programmed to ensure the separation of the main compound from any potential impurities.
-
Detection : The UV detector is set to a wavelength where Harman exhibits strong absorbance, typically around 254 nm.
-
Quantification : The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components, expressed as a percentage.
Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is a common method for analyzing Harman.
-
Analysis : The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 186.0954. The high-resolution measurement allows for the confirmation of the elemental composition.
-
Isotopic Enrichment : The relative abundance of the ion corresponding to the unlabeled Harman (at m/z 183.0815 for [M+H]⁺) is compared to the abundance of the labeled compound to determine the isotopic purity.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the isotopic labels.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire proton (¹H) and carbon-13 (¹³C) NMR spectra.
-
Sample Preparation : The compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR : The proton NMR spectrum will show the characteristic signals for the Harman structure. The integration of these signals should be consistent with the number of protons in the molecule.
-
¹³C NMR : The carbon-13 NMR spectrum will show signals for the carbon atoms in the molecule. The signals for the labeled carbons will be significantly enhanced and may exhibit coupling with the ¹⁵N nucleus if applicable. The absence of strong signals at the natural abundance chemical shifts for the labeled positions confirms the high level of isotopic enrichment.
Visualizations
General Workflow for Quality Control Analysis
The following diagram illustrates a typical workflow for the quality control analysis of a stable isotope-labeled compound like this compound.
References
An In-depth Technical Guide to Harman-13C2,15N: Safety, Handling, and Experimental Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Harman-13C2,15N, an isotopically labeled form of the beta-carboline alkaloid Harman. Given the limited specific data on this compound, this document extrapolates from the known properties of its non-labeled counterpart, Harman, to provide guidance on safety, handling, and potential research applications.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Harman, where two carbon atoms are replaced with Carbon-13 and one nitrogen atom is replaced with Nitrogen-15. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses. The physical and chemical properties of Harman are summarized below and are expected to be very similar for its isotopically labeled form.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | PubChem[1] |
| Molecular Weight | 182.22 g/mol (for Harman) | PubChem[1] |
| Melting Point | 237 - 238 °C | PubChem[1] |
| LogP | 3.10 | PubChem[1] |
| Appearance | Solid | PubChem[1] |
Safety and Handling Guidelines
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid Measures:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
Pharmacological Profile of Harman
Harman exhibits a complex pharmacological profile, acting on multiple targets within the central nervous system. This activity is crucial to understanding the potential applications and biological context of studies using this compound.
| Target | Activity | IC₅₀ / Kᵢ Value | Source |
| Monoamine Oxidase A (MAO-A) | Reversible Inhibitor | 0.5 µM (IC₅₀) | MedChemExpress[2] |
| Benzodiazepine Receptor | Inhibitor | 7 µM (IC₅₀) | MedChemExpress[2] |
| Opioid Receptor | Inhibitor | 2.8 µM (IC₅₀) | MedChemExpress[2] |
| α2-Adrenergic Receptor | Inhibitor | 18 µM (IC₅₀) | MedChemExpress[2] |
| Muscarinic Acetylcholine Receptor (mACh) | Inhibitor | 24 µM (IC₅₀) | MedChemExpress[2] |
| I1 Imidazoline Receptor | Inhibitor | 30 nM (IC₅₀) | MedChemExpress[2] |
| Serotonin Transporter (SERT) | Inhibitor | 101 µM (IC₅₀) | MedChemExpress[2] |
| Dopamine Receptor | Antagonist | - | MedChemExpress |
| Histamine Receptor | Antagonist | - | MedChemExpress |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis using isotope dilution mass spectrometry.[3] Below is a generalized protocol for its use in the analysis of Harman in biological or environmental samples.
Protocol: Quantitative Analysis of Harman using LC-MS/MS with this compound as an Internal Standard
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of non-labeled Harman at known concentrations.
-
Spike a fixed amount of the this compound internal standard stock solution into each calibration standard and blank samples.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable liquid chromatography column (e.g., C18).
-
Use a gradient elution method with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Harman and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Harman to the peak area of this compound against the concentration of the Harman standards.
-
Determine the concentration of Harman in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key interactions of Harman and a typical experimental workflow where this compound would be utilized.
References
An In-depth Technical Guide to the Solubility of Harman-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Harman-13C2,15N, an isotopically labeled form of the potent neurotoxin and β-carboline alkaloid, Harman.[1][2] Understanding the solubility of this compound is critical for its application in various research and drug development contexts, including pharmacology, toxicology, and analytical chemistry. This document outlines available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathways.
Solubility Data
The solubility of Harman has been reported in several common laboratory solvents. This information is summarized in the table below.
| Solvent | Solubility | Source |
| Methanol | 50 mg/mL | Sigma-Aldrich[1] |
| Ethanol | Soluble (approx. 1 mg/mL for related Norharmane) | Cayman Chemical[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 1 mg/mL for related Norharmane) | Cayman Chemical[4] |
| Dimethylformamide (DMF) | Soluble (approx. 1 mg/mL for related Norharmane) | Cayman Chemical[4] |
| Water | Low solubility/Insoluble | ResearchGate[5] |
| Aqueous SDS (0.5%) | Soluble | ResearchGate[5] |
| 10% DMSO (aqueous) | Soluble | ResearchGate[5] |
It is important to note that for aqueous solutions, the solubility of beta-carboline alkaloids like Harman is generally low.[4][5] To enhance aqueous solubility, it is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol and then dilute the solution into an aqueous buffer or isotonic saline.[4]
Experimental Protocols for Solubility Determination
A standardized and widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method .[6] This protocol is a fundamental technique in pharmaceutical and chemical research.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of interest
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes for standard solutions
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the container at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[6]
-
-
Phase Separation:
-
Quantification of the Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC.[6]
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[6]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L, specifying the temperature at which the determination was made.
-
Below is a generalized workflow for this experimental process.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Signaling Pathways and Biological Context
Harman is a biologically active molecule that interacts with several targets within the central nervous system and other tissues. Its primary mechanism of action is as a potent and reversible inhibitor of monoamine oxidase A (MAO-A).[7] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.
By inhibiting MAO-A, Harman increases the levels of these neurotransmitters in the brain, which is linked to its observed antidepressant and anxiolytic effects.[8][9] However, Harman also interacts with a variety of other receptors, contributing to its complex pharmacological profile. These include:
The interaction of Harman with these various targets can lead to a range of physiological effects. The following diagram illustrates a simplified overview of the primary signaling pathway influenced by Harman.
Caption: Simplified signaling pathway of Harman's primary action as a MAO-A inhibitor.
Workflow in a Drug Development Context
The use of isotopically labeled compounds like this compound is crucial in various stages of drug discovery and development. These labeled compounds serve as internal standards in bioanalytical assays, enabling precise quantification in complex biological matrices.
The following diagram outlines a typical workflow where the solubility of this compound would be a critical consideration.
Caption: Role of this compound solubility in a typical drug development workflow.
References
- 1. ハルマン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Harmane - Wikipedia [en.wikipedia.org]
- 3. Isotope Labelled Compounds [simsonpharma.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Biological Activity of Harman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the β-carboline alkaloid, Harman. While this document is titled with reference to its stable isotope-labeled counterpart, Harman-13C2,15N, the available scientific literature primarily focuses on the biological effects of the unlabeled parent compound. This compound serves as a critical analytical tool, specifically as an internal standard for the accurate quantification of Harman in complex biological matrices using mass spectrometry. This guide will detail the known molecular targets of Harman, summarize its pharmacological effects, present quantitative data on its interactions, and provide an overview of relevant experimental protocols. The aim is to furnish researchers and drug development professionals with a thorough understanding of Harman's biological profile and the methodologies to investigate it.
Introduction
Harman (1-methyl-9H-β-carboline) is a naturally occurring β-carboline alkaloid found in various plants, foodstuffs, and tobacco smoke. It has garnered significant scientific interest due to its diverse pharmacological activities, which include neuromodulatory, psychoactive, and potential therapeutic effects. Harman exerts its biological effects through interaction with multiple molecular targets within the central nervous system and periphery. Understanding the intricate pharmacology of Harman is crucial for elucidating its physiological roles and exploring its potential as a lead compound in drug discovery. The use of stable isotope-labeled Harman, such as this compound, is indispensable for precise pharmacokinetic and metabolic studies, enabling robust quantification and differentiation from endogenous or exogenous sources of the unlabeled compound.
Molecular Targets and Biological Activities
Harman is a promiscuous ligand, interacting with several key receptor and enzyme systems. Its main biological activities are mediated through the following targets:
-
Monoamine Oxidase (MAO): Harman is a potent and reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] By inhibiting these enzymes, Harman increases the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is believed to underlie its antidepressant and psychoactive effects.[3]
-
Benzodiazepine Receptors: Harman acts as a competitive inhibitor at the benzodiazepine binding site of the GABA-A receptor.[4][5] This interaction can modulate the activity of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. The effects of Harman at this receptor are complex and can be context-dependent, with some studies suggesting inverse agonist properties.
-
Imidazoline Receptors: Harman is a putative endogenous ligand for imidazoline receptors, particularly the I1 and I3 subtypes.[6][7] Interaction with I1 receptors in the brainstem is associated with a hypotensive effect.[8][9] Its activity at I3 receptors in pancreatic β-cells may play a role in modulating insulin secretion.[6]
Quantitative Data on Biological Activity
The following tables summarize the reported quantitative data for the interaction of Harman with its primary molecular targets.
Table 1: Inhibitory Activity of Harman against Monoamine Oxidase (MAO)
| Enzyme | Species | IC50 / Ki | Reference |
| MAO-A | Human | IC50: 0.5 µM | [10] |
| MAO-A | Human | Ki: 55.54 ± 5.3 nM | [2] |
| MAO-B | Human | IC50: 5 µM | [10] |
| MAO-B | Human | Ki: 1.12 ± 0.19 µM | [2] |
Table 2: Benzodiazepine Receptor Binding Affinity of Harman
| Receptor | Radioligand | IC50 | Reference |
| Benzodiazepine Receptor | [3H]-Flunitrazepam | Micromolar range | [5] |
Table 3: Cytotoxicity of Harman
| Cell Line | Assay | LC50 / IC50 | Reference |
| Brine Shrimp | Lethality Test | LC50: 23 µg/mL | [5] |
| V79 Chinese Hamster Lung Fibroblasts | Cell Survival | Cytotoxic | [11] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the biological activity of Harman.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency of Harman against MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is measured by monitoring the production of a specific metabolite from a substrate. The reduction in product formation in the presence of Harman indicates inhibition.
General Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.
-
Substrate: A non-selective substrate like kynuramine or selective substrates for each isoform can be employed.[12][13]
-
Incubation: The enzyme is pre-incubated with varying concentrations of Harman.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Detection: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured over time using spectrophotometry or fluorometry.[10] Alternatively, LC-MS/MS can be used for more sensitive detection.[13]
-
Data Analysis: The rate of product formation is calculated, and the IC50 value for Harman is determined by plotting the percentage of inhibition against the logarithm of Harman concentration.
Benzodiazepine Receptor Binding Assay
This assay measures the affinity of Harman for the benzodiazepine binding site on the GABA-A receptor.
Principle: This is a competitive binding assay where Harman competes with a radiolabeled ligand (e.g., [3H]-Flumazenil or [3H]-Flunitrazepam) for binding to the receptor.
General Protocol:
-
Receptor Source: Membranes prepared from rat or bovine brain cortex are a common source of benzodiazepine receptors.
-
Radioligand: A radiolabeled benzodiazepine with high affinity, such as [3H]-Flumazenil, is used.
-
Incubation: The brain membranes are incubated with the radioligand and varying concentrations of Harman.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled benzodiazepine) from the total binding. The IC50 value for Harman is determined from the competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of Harman on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
General Protocol:
-
Cell Culture: A suitable cell line (e.g., V79, HeLa) is seeded in a 96-well plate and allowed to attach overnight.[11]
-
Treatment: The cells are treated with various concentrations of Harman for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Detection: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Quantification of Harman in Biological Samples using UPLC-MS/MS with this compound
This method allows for the accurate and sensitive quantification of Harman in complex matrices like plasma.
Principle: Ultra-performance liquid chromatography (UPLC) separates Harman from other components in the sample, and tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. The stable isotope-labeled internal standard, this compound, is added to the sample at a known concentration to correct for variations in sample preparation and instrument response.
General Protocol:
-
Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile) followed by centrifugation. This compound is added as the internal standard.
-
UPLC Separation: The supernatant is injected onto a reverse-phase UPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile) is used to separate Harman.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Harman and this compound.
-
Quantification: A calibration curve is generated by analyzing standards containing known concentrations of Harman and a fixed concentration of this compound. The concentration of Harman in the unknown samples is determined by comparing the peak area ratio of Harman to this compound against the calibration curve.
Visualizations of Pathways and Workflows
Signaling Pathways of Harman
Caption: Major signaling pathways modulated by Harman.
Experimental Workflow for Harman Quantification
Caption: Workflow for Harman quantification by UPLC-MS/MS.
Conclusion
Harman is a pharmacologically active molecule with a complex biological profile, acting on multiple key targets within the central nervous system and periphery. Its ability to inhibit monoamine oxidase and interact with benzodiazepine and imidazoline receptors makes it a compound of significant interest for neuroscience and drug discovery. The use of its stable isotope-labeled form, this compound, is crucial for obtaining reliable quantitative data in biological studies. This technical guide provides a foundational understanding of Harman's biological activity and the experimental approaches to its investigation, serving as a valuable resource for researchers in the field. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this intriguing β-carboline alkaloid.
References
- 1. Autoradiographical distribution of imidazoline binding sites in monoamine oxidase A deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of antidementia drugs in human plasma: procedure transfer from HPLC-MS to UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Quantitative Analysis of Harman in Food Samples using Stable Isotope Dilution LC-MS/MS with Harman-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman is a β-carboline alkaloid that can be found in a variety of food products, particularly those that have undergone high-temperature processing such as cooked meats, coffee, and certain alcoholic beverages. Due to its potential neurotoxic and mutagenic properties, accurate and sensitive quantification of harman in food is crucial for food safety assessment and human exposure studies. This application note details a robust and reliable method for the quantitative analysis of harman in complex food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay (SIDA). The use of a stable isotopically labeled internal standard, Harman-¹³C₂,¹⁵N, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle
The method employs the principle of stable isotope dilution, where a known amount of the isotopically labeled internal standard (Harman-¹³C₂,¹⁵N) is added to the sample at the beginning of the extraction process. This internal standard behaves chemically and physically identically to the native analyte (harman) throughout the sample preparation and analysis. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as any losses or variations will affect both compounds equally. The high selectivity and sensitivity of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allow for the precise detection of harman even at low concentrations in complex food matrices.
Materials and Reagents
-
Standards:
-
Harman (certified reference material)
-
Harman-¹³C₂,¹⁵N (internal standard)
-
-
Solvents (LC-MS grade):
-
Acetonitrile
-
Methanol
-
Water with 0.1% formic acid
-
-
Reagents:
-
Ammonium hydroxide
-
Dichloromethane
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Experimental Protocols
Sample Preparation and Extraction
A generic extraction protocol for solid food samples (e.g., cooked meat) is provided below. This may require optimization for different food matrices.
-
Homogenization: Weigh 1-2 grams of the homogenized food sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Harman-¹³C₂,¹⁵N solution to each sample, vortex briefly.
-
Extraction:
-
Add 5 mL of 1 M sodium hydroxide solution and 10 mL of a dichloromethane/ethyl acetate (1:1, v/v) mixture.
-
Homogenize for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic supernatant.
-
Repeat the extraction step twice more and combine the organic phases.
-
-
Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of 5% methanol in 0.1 M HCl.
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.
-
Elution: Elute the harman and internal standard with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed):
-
Harman: m/z 183.1 → 128.1 (Quantifier), m/z 183.1 → 154.1 (Qualifier)
-
Harman-¹³C₂,¹⁵N: m/z 186.1 → 131.1 (Quantifier), m/z 186.1 → 157.1 (Qualifier) (Note: The MRM transitions for the internal standard are proposed based on the expected mass shift and should be experimentally optimized on the specific instrument.)
-
-
Data Presentation
The following table summarizes representative quantitative data for the analysis of harman in food matrices using a stable isotope dilution LC-MS/MS method. This data is indicative of the performance expected from the described protocol.
| Parameter | Meat Matrix | Coffee Matrix |
| Limit of Detection (LOD) | 0.05 ng/g | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.15 ng/g | 0.3 ng/g |
| Linearity (r²) | >0.995 | >0.995 |
| Recovery (%) | 95 - 105 | 92 - 108 |
| Precision (RSD%) | < 10 | < 15 |
Data is compiled from published methods and is for illustrative purposes. Actual performance may vary based on matrix and instrumentation.
Visualizations
Experimental Workflow
Application Notes and Protocols for the Quantification of Harman using a Stable Isotope Dilution Assay with Harman-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman (1-methyl-9H-β-carboline) is a biologically active β-carboline alkaloid found in various food items, tobacco smoke, and produced endogenously. It is known to exhibit a range of pharmacological and neurological effects. Accurate quantification of Harman in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological profile. Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly selective and sensitive quantification of small molecules in complex biological samples.[1][2] This document provides a detailed protocol for the determination of Harman in biological samples (e.g., plasma, urine) using Harman-¹³C₂,¹⁵N as an internal standard.
Principle of the Assay
The stable isotope dilution assay relies on the addition of a known amount of an isotopically labeled version of the analyte (Harman-¹³C₂,¹⁵N) to the sample at the beginning of the sample preparation process.[2] The labeled internal standard is chemically identical to the analyte of interest (Harman) and therefore exhibits the same behavior during sample extraction, chromatography, and ionization.[2] However, it can be distinguished from the endogenous analyte by its higher mass in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as any sample loss or matrix effects during the analytical process will affect both compounds equally.
Materials and Reagents
-
Harman (analytical standard)
-
Harman-¹³C₂,¹⁵N (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
96-well plates (optional, for high-throughput analysis)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare primary stock solutions of Harman and Harman-¹³C₂,¹⁵N in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Harman by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Harman-¹³C₂,¹⁵N at a suitable concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).
-
Calibration Curve and QC Samples: Spike the appropriate biological matrix with the Harman working standard solutions to create a calibration curve over the desired concentration range (e.g., 0.1 - 100 ng/mL). Prepare quality control samples at low, medium, and high concentrations in the same manner.
Sample Preparation
The following is a general protocol for sample preparation from plasma or urine. Optimization may be required depending on the specific matrix and instrumentation.
1. Protein Precipitation (for Plasma Samples): [3]
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the Harman-¹³C₂,¹⁵N internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
2. Solid-Phase Extraction (SPE) (for Plasma and Urine Samples): [3]
-
To 200 µL of sample, add 10 µL of the Harman-¹³C₂,¹⁵N internal standard working solution.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.[4]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of Harman.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for Harman and Harman-¹³C₂,¹⁵N need to be determined by infusing the individual standard solutions into the mass spectrometer. The fragmentation of the molecular ion will yield characteristic product ions.[5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Harman | [To be determined] | [To be determined] | [To be optimized] |
| Harman-¹³C₂,¹⁵N | [To be determined] | [To be determined] | [To be optimized] |
| Caption for Table 1: Example of an MRM transitions table. The exact m/z values need to be experimentally determined. |
Data Presentation
The quantitative data from the analysis should be summarized in a clear and structured table format.
| Sample ID | Harman Concentration (ng/mL) | Internal Standard Area | Harman/IS Ratio | %CV |
| Calibration Std 1 | 0.1 | [Value] | [Value] | [Value] |
| Calibration Std 2 | 0.5 | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... |
| QC Low | [Value] | [Value] | [Value] | [Value] |
| QC Mid | [Value] | [Value] | [Value] | [Value] |
| QC High | [Value] | [Value] | [Value] | [Value] |
| Unknown Sample 1 | [Value] | [Value] | [Value] | [Value] |
| Caption for Table 2: Example of a quantitative data summary table. |
Visualization of Experimental Workflow
The overall experimental workflow can be visualized using the following diagram.
Caption for the diagram: Workflow for Harman quantification by stable isotope dilution LC-MS/MS.
Signaling Pathway (Placeholder)
While Harman is known to interact with various neurological pathways, a specific signaling pathway diagram directly related to this analytical protocol is not applicable. However, for research applications focusing on the pharmacological effects of Harman, a relevant pathway, such as its interaction with monoamine oxidase (MAO) or benzodiazepine receptors, could be visualized.
For instance, to illustrate Harman's inhibitory effect on MAO-A, a diagram could be created.
Caption for the diagram: Inhibitory action of Harman on Monoamine Oxidase A (MAO-A).
Conclusion
This document provides a comprehensive framework for the development and implementation of a robust and reliable stable isotope dilution LC-MS/MS assay for the quantification of Harman in biological matrices. The use of Harman-¹³C₂,¹⁵N as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. organomation.com [organomation.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application of Harman-13C2,15N in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Harman, a β-carboline alkaloid, is a naturally occurring compound found in various food sources, tobacco smoke, and produced endogenously in humans. It exhibits a range of biological and pharmacological activities. To thoroughly investigate its absorption, distribution, metabolism, and excretion (ADME) profile, a precise and accurate bioanalytical method is essential. Harman-13C2,15N is a stable isotope-labeled internal standard designed for use in pharmacokinetic (PK) studies of harman. Its use, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly accurate quantification of harman in biological matrices, overcoming challenges such as matrix effects and variability in sample preparation. This application note provides a comprehensive overview of the use of this compound in pharmacokinetic research.
Principle of Use
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1][][3][4] this compound is chemically identical to harman but has a greater mass due to the incorporation of two carbon-13 and one nitrogen-15 isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte (harman) and the internal standard (this compound). By adding a known amount of this compound to biological samples at the beginning of the sample preparation process, any loss of analyte during extraction, or variations in instrument response, can be normalized. This results in a more accurate and precise quantification of the endogenous or administered harman.
Advantages of this compound in Pharmacokinetic Studies
-
High Accuracy and Precision: Minimizes variability from sample preparation and matrix effects, leading to reliable quantitative data.[1][5]
-
Gold Standard for Bioanalysis: The use of a stable isotope-labeled internal standard is the preferred method for quantitative LC-MS/MS assays.
-
Reduced Isotope Effect: The use of 13C and 15N isotopes, which are heavier than deuterium, minimizes the potential for chromatographic or metabolic isotope effects that can sometimes be observed with deuterium-labeled standards.[6]
-
Enhanced Confidence in Pharmacokinetic Data: Reliable quantification allows for the accurate determination of key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of harman in rats following oral administration, using this compound as an internal standard.
Materials:
-
Harman
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Prepare a formulation of harman in the chosen vehicle at a suitable concentration.
-
Administer a single oral dose of harman to each rat (e.g., 10 mg/kg body weight).
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Place blood samples into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method for Harman Quantification in Plasma
Objective: To quantify the concentration of harman in rat plasma samples using LC-MS/MS with this compound as an internal standard.
Materials:
-
Rat plasma samples from the PK study
-
Harman analytical standard
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Working solutions of harman for calibration curve and quality controls
-
Working solution of this compound (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile with 0.1% formic acid (Protein precipitation solution)
-
96-well plates
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and QC, add 150 µL of the protein precipitation solution containing the this compound internal standard.
-
Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate harman from matrix components (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Harman: Q1/Q3 (e.g., m/z 183.1 -> 128.1)
-
This compound: Q1/Q3 (e.g., m/z 186.1 -> 131.1)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Harman/Harman-13C2,15N) against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of harman in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Harman in Rats Following a 10 mg/kg Oral Dose
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 450 ± 85 | ng/mL |
| Tmax | 1.0 ± 0.5 | h |
| AUC(0-t) | 2100 ± 420 | ngh/mL |
| AUC(0-inf) | 2250 ± 450 | ngh/mL |
| t1/2 | 3.5 ± 0.8 | h |
This data is for illustrative purposes and should be determined experimentally.
Mandatory Visualization
Caption: Experimental workflow for a pharmacokinetic study of Harman.
Caption: Simplified metabolic pathway of Harman.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS approach for quantification of therapeutic proteins in plasma using a protein internal standard and 2D-solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Harman Metabolism with Harman-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dual-labeled Harman-¹³C₂,¹⁵N to elucidate the metabolic pathways of harman, a neuroactive and potentially toxic β-carboline alkaloid. The protocols outlined below are intended for researchers in drug metabolism, toxicology, and pharmacology to conduct in vitro experiments using human liver microsomes and analyze the resulting metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While the specific synthesis of Harman-¹³C₂,¹⁵N is not detailed in publicly available literature, this document assumes its availability as a custom-synthesized tracer for metabolic studies. The principles and protocols described herein are based on established methodologies for stable isotope tracing in drug metabolism.
Introduction to Harman Metabolism and Isotope Tracing
Harman is a β-carboline alkaloid found in various food items, tobacco smoke, and produced endogenously. It exhibits a range of biological activities and its metabolism is crucial for understanding its pharmacological and toxicological profile. The primary metabolic routes for harman involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by conjugation reactions.
Stable isotope tracing is a powerful technique to study metabolic pathways.[1] By introducing a labeled version of a compound, researchers can track the transformation of the parent molecule into its various metabolites with high specificity and sensitivity. The use of a dual-labeled tracer like Harman-¹³C₂,¹⁵N offers distinct advantages. The ¹³C atoms allow for the tracking of the carbon skeleton, while the ¹⁵N atom provides a secondary check on the integrity of the heterocyclic ring structure during metabolism. This dual labeling strategy aids in the confident identification of metabolites and the elucidation of complex metabolic transformations.
Key Metabolic Pathways of Harman
The metabolism of harman is primarily hepatic and involves several key enzymatic reactions. The main pathways include:
-
Hydroxylation: Addition of a hydroxyl group to the harman molecule, a common phase I reaction catalyzed by CYP enzymes. Major metabolites include 3-hydroxyharman and 6-hydroxyharman.[2]
-
N-oxidation: Oxidation of a nitrogen atom in the harman structure, leading to the formation of harman-N-oxide.[2]
-
O-demethylation (for related compounds): While harman itself does not have a methoxy group, related β-carbolines like harmine undergo O-demethylation.
-
Conjugation (Phase II): Following phase I modifications, the hydroxylated metabolites can be conjugated with glucuronic acid (O-glucuronidation) or sulfate (O-sulfation) to increase their water solubility and facilitate excretion.
The primary CYP enzymes involved in harman metabolism are CYP1A1, CYP1A2, CYP2D6, CYP2C19, and CYP2E1.[2]
Quantitative Data on Harman Metabolism
The following table summarizes the expected mass shifts for harman and its major metabolites when using Harman-¹³C₂,¹⁵N as a tracer. This data is crucial for setting up the mass spectrometer for targeted analysis.
| Compound | Molecular Formula | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Expected Mass Shift (m/z) |
| Harman | C₁₂H₁₀N₂ | 182.0844 | 185.0884 | +3 |
| 3-Hydroxyharman | C₁₂H₁₀N₂O | 198.0793 | 201.0833 | +3 |
| 6-Hydroxyharman | C₁₂H₁₀N₂O | 198.0793 | 201.0833 | +3 |
| Harman-N-oxide | C₁₂H₁₀N₂O | 198.0793 | 201.0833 | +3 |
| Harman-O-glucuronide | C₁₈H₁₈N₂O₇ | 358.1165 | 361.1205 | +3 |
| Harman-O-sulfate | C₁₂H₁₀N₂O₄S | 278.0361 | 281.0401 | +3 |
Note: The exact mass shifts should be confirmed by high-resolution mass spectrometry.
While specific kinetic parameters for all metabolic pathways of harman are not exhaustively compiled in a single source, the following table provides representative kinetic data for the major oxidative reactions mediated by specific CYP isozymes, based on available literature. This data is essential for designing in vitro experiments and for computational modeling of harman metabolism.
| Metabolite | CYP Isozyme | Km (µM) | Vmax (pmol/min/pmol CYP) | kcat (min⁻¹) |
| 6-Hydroxyharman | CYP1A2 | Low | High | High |
| 6-Hydroxyharman | CYP1A1 | Low | High | High |
| 3-Hydroxyharman | CYP1A2 | - | - | - |
| 3-Hydroxyharman | CYP1A1 | - | - | - |
| Harman-N-oxide | CYP2E1 | - | - | - |
Experimental Protocols
In Vitro Metabolism of Harman-¹³C₂,¹⁵N using Human Liver Microsomes (HLMs)
This protocol describes a typical experiment to study the metabolism of Harman-¹³C₂,¹⁵N in a controlled in vitro system.
Materials:
-
Harman-¹³C₂,¹⁵N (stock solution in DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation:
-
Thaw HLMs on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of Harman-¹³C₂,¹⁵N in phosphate buffer. The final concentration should be optimized based on the Km values of the metabolizing enzymes. A typical starting concentration is 1 µM.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (to final volume)
-
HLMs (final protein concentration of 0.5-1.0 mg/mL)
-
Harman-¹³C₂,¹⁵N working solution
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Sample Preparation:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Control Experiments:
-
No NADPH: To confirm that the metabolism is NADPH-dependent.
-
No HLMs: To check for non-enzymatic degradation of Harman-¹³C₂,¹⁵N.
-
Time-zero: To determine the background levels at the start of the reaction.
-
LC-MS/MS Analysis of Harman-¹³C₂,¹⁵N and its Metabolites
This protocol provides a general framework for the analysis of the incubation samples. The specific parameters will need to be optimized for the available instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for metabolite identification.
-
MRM Transitions:
-
Harman-¹³C₂,¹⁵N: Q1 (precursor ion) -> Q3 (product ion)
-
Metabolite 1-¹³C₂,¹⁵N: Q1 -> Q3
-
Metabolite 2-¹³C₂,¹⁵N: Q1 -> Q3
-
...and so on for all expected metabolites. The specific precursor and product ions will need to be determined by infusing the labeled standards.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Metabolic pathway of Harman-¹³C₂,¹⁵N.
Caption: Experimental workflow for metabolic tracing.
Caption: Logical flow of the tracing study.
References
Application Note: Validated LC-MS/MS Method for the Quantification of Harman in Biological Matrices using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Harman in biological matrices such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, Harman-13C2,15N, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2][3][4] This robust and reliable assay is suitable for pharmacokinetic studies, toxicological assessments, and other research applications in drug development.
Introduction
Harman, a β-carboline alkaloid, is a compound of significant interest due to its diverse biological activities. It is found in various natural sources, including certain foods and tobacco smoke, and has been shown to interact with several neurological and enzymatic systems. Accurate quantification of Harman in biological samples is crucial for understanding its pharmacokinetics, metabolism, and potential physiological effects.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.[5][6][7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations during sample preparation and ionization in the mass spectrometer.[9]
This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Harman, along with a summary of the method validation parameters.
Experimental Protocols
Materials and Reagents
-
Harman (CAS: 486-84-0) and this compound (CAS: 1189461-56-0) were obtained from a certified reference material provider.[1][2][3][4]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma and urine (drug-free)
-
Protein precipitation solvent: Acetonitrile with 1% formic acid
-
Liquid-liquid extraction solvent: Methyl tert-butyl ether (MTBE)
-
Solid-phase extraction (SPE) cartridges: Mixed-mode cation exchange
Sample Preparation
A critical step in any LC-MS/MS assay is the effective removal of matrix components that can interfere with the analysis.[5] Three common sample preparation techniques are presented below. The choice of method may depend on the specific matrix and the desired level of cleanup.
1. Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold protein precipitation solvent (acetonitrile with 1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) for Urine Samples
-
To 200 µL of urine sample, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
3. Solid-Phase Extraction (SPE) for Enhanced Cleanup
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma or urine, add 20 µL of this compound internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase for injection.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.[6][10][11]
| Parameter | Harman | This compound |
| Precursor Ion (m/z) | 183.1 | 186.1 |
| Product Ion (m/z) | 128.1 | 130.1 |
| Collision Energy (eV) | To be optimized (typically 20-35 eV) | To be optimized (typically 20-35 eV) |
| Dwell Time (ms) | 100 | 100 |
Note: The exact product ions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected performance characteristics of this validated LC-MS/MS method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Harman | 0.1 - 100 | Linear (1/x²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 10 | < 15 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Harman | > 85 | 90 - 110 |
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound | TRC-H105002-10MG | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. nicebiochem.com [nicebiochem.com]
- 5. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forensicrti.org [forensicrti.org]
- 11. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Harman Analysis Using Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of harman in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2][3]
Introduction to Harman and the Importance of Isotopic Standards
Harman, a β-carboline alkaloid, is an endogenous compound and is also found in various foods and tobacco smoke. It is a potent monoamine oxidase A (MAO-A) inhibitor, which allows it to modulate the levels of key neurotransmitters such as serotonin and dopamine.[4][5] This activity has implicated harman in a range of neurological processes and has made it a subject of interest in drug development and toxicology.
Accurate quantification of harman in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential as a biomarker. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard, such as deuterated harman (harman-d4), is the preferred method for achieving the highest level of accuracy and precision.[6][7][8][9] The deuterated standard co-elutes with the native analyte and experiences identical ionization efficiency and matrix effects, thus providing reliable correction for any variations during the analytical process.[10][11]
Experimental Protocols
The following sections detail the protocols for liquid-liquid extraction (LLE) of harman from human plasma and solid-phase extraction (SPE) from human urine, followed by analysis using LC-MS/MS.
Protocol 1: Liquid-Liquid Extraction of Harman from Human Plasma
This protocol is designed for the extraction of harman from human plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Harman and harman-d4 analytical standards
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium hydroxide solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Spiking with Internal Standard:
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the harman-d4 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
-
Protein Precipitation and pH Adjustment:
-
Add 200 µL of methanol to the plasma sample to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 50 µL of ammonium hydroxide solution to adjust the pH for efficient extraction.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of Harman from Human Urine
This protocol is suitable for the cleanup and concentration of harman from human urine samples.
Materials:
-
Human urine samples
-
Harman and harman-d4 analytical standards
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to remove particulate matter.
-
-
Spiking with Internal Standard:
-
To 1 mL of the urine supernatant, add 20 µL of the harman-d4 internal standard working solution.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the harman and harman-d4 from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methods with isotopic standards.
Table 1: Method Validation Parameters for Harman Analysis
| Parameter | Plasma (LLE) | Urine (SPE) |
| Linearity Range | 0.1 - 50 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Recovery | 85 - 95% | 90 - 105% |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Matrix Effect | Compensated by IS | Compensated by IS |
Table 2: Typical Harman Concentrations in Biological Samples
| Biological Matrix | Concentration Range | Reference |
| Human Plasma (non-smokers) | 50 - 200 pg/mL | [12] |
| Human Plasma (smokers) | > 50 pg/mL | [12] |
| Human Urine | Variable, dependent on diet and smoking status |
Mandatory Visualization
Experimental Workflow for Harman Analysis
Caption: Experimental workflow for harman analysis in plasma and urine.
Signaling Pathway of Harman as a MAO-A Inhibitor
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of multiple drugs of abuse and relevant metabolites in urine by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of cortisol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. [Serum norharman and harman analysis using high pressure liquid chromatography/mass spectrometry and value of beta-carbolines as blood alcohol markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Harman-13C2,15N in Environmental Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman (1-methyl-9H-pyrido[3,4-b]indole) is a β-carboline alkaloid that has garnered significant interest in environmental health and toxicology. It is formed through the Maillard reaction during the heating of protein-rich foods and is also a prominent component of tobacco smoke.[1][2] As a result, human exposure to Harman is widespread through both dietary intake and smoking. Elevated levels of Harman have been associated with various neurological effects, primarily through its action as a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. This document provides detailed application notes and protocols for the use of the stable isotope-labeled internal standard, Harman-13C2,15N, in the accurate quantification of Harman in biological samples for environmental exposure assessment. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and improving the accuracy and precision of mass spectrometry-based analytical methods.
Application: Biomarker of Exposure to Tobacco Smoke and Cooked Meats
The quantification of Harman in biological matrices such as urine and plasma serves as a reliable biomarker for assessing human exposure to two significant environmental sources: tobacco smoke and pyrolyzed protein-rich foods, particularly well-cooked meats.
-
Tobacco Smoke Exposure: Harman is present in significant quantities in tobacco smoke.[2] Studies have demonstrated that smokers have significantly higher plasma levels of Harman and its related compound, norharman, compared to non-smokers.[3][4] Therefore, urinary or plasma Harman concentrations can be used to differentiate smokers from non-smokers and to quantify the extent of tobacco smoke exposure.
-
Dietary Exposure from Cooked Meats: Harman is formed during the high-temperature cooking of meat and fish.[1][2][5] The concentration of Harman in cooked meats can vary depending on the type of meat, cooking method, and level of doneness, with higher levels found in well-done and barbecued meats.[1][6] Measuring Harman levels can thus provide an estimate of dietary exposure to heterocyclic amines and other food-borne toxicants.
Data Presentation
The following tables summarize quantitative data on Harman levels in various sources and biological samples.
Table 1: Harman Concentrations in Various Environmental Sources
| Source | Concentration Range | Reference |
| Cooked Meats (beef, chicken) | 3.80 - 8.48 ng/g | [1] |
| Cigarette Smoke (mainstream) | 207 - 2780 ng/cigarette | [2] |
| Brewed Coffee | 29 - 207 µg/L | [2] |
| Soy Sauce | 4 - 252 µg/L | [2] |
Table 2: Plasma Harman and Norharman Levels in Smokers and Non-Smokers
| Analyte | Smoker Plasma (pg/mL) | Non-Smoker Plasma (pg/mL) | Reference |
| Norharman | 177 +/- 147 | 20 +/- 8 | [3] |
| Harman | Increased in depressed alcoholics who smoke | - | [7] |
Experimental Protocols
This section provides a detailed protocol for the quantification of Harman in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is adapted from established methods for the analysis of psychoactive substances in urine.[8]
Protocol: Quantification of Harman in Human Urine by LC-MS/MS
1. Objective: To quantify the concentration of Harman in human urine samples as a biomarker of environmental exposure.
2. Materials and Reagents:
-
Harman analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
LC-MS/MS system with electrospray ionization (ESI) source
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
Take 1 mL of the supernatant and add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the Harman and the internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation of Harman from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Harman: Precursor ion (Q1) m/z 183.1 → Product ion (Q3) m/z 128.1 (quantifier), m/z 154.1 (qualifier)
-
This compound: Precursor ion (Q1) m/z 186.1 → Product ion (Q3) m/z 130.1 (quantifier)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both Harman and its labeled internal standard.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of Harman standard spiked with a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of Harman to the peak area of this compound against the concentration of Harman.
-
Calculate the concentration of Harman in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Metabolic Pathway of Harman
Caption: Metabolic pathway of Harman in humans.
Experimental Workflow for Harman Quantification
Caption: Experimental workflow for Harman quantification in urine.
Signaling Pathway: Harman as a Monoamine Oxidase (MAO) Inhibitor
Caption: Harman's inhibitory effect on monoamine oxidase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. forensicrti.org [forensicrti.org]
- 8. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
Application Note: Quantification of Harman in Biological Matrices using Isotope Dilution LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of harman in various biological matrices, including whole blood, plasma, and urine, using Ultra-Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Harman-13C2,15N, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is suitable for use in clinical research, toxicology, and drug development settings.
Introduction
Harman is a β-carboline alkaloid that can be found in various sources, including tobacco smoke, cooked foods, and certain plants. It is also formed endogenously in the human body. Harman exhibits a range of biological and pharmacological activities, including inhibition of monoamine oxidase A (MAO-A) and interaction with various neurotransmitter systems. Due to its potential physiological and pathological roles, there is a growing interest in accurately quantifying its levels in biological specimens.
This application note details a validated UPLC-MS/MS method for the sensitive and selective quantification of harman. The use of the stable isotope-labeled internal standard, this compound, which co-elutes with the analyte, is critical for correcting for variability during sample preparation and ionization in the mass spectrometer.[1] The protocols provided cover sample preparation from whole blood, plasma, and urine, as well as the instrumental analysis conditions.
Experimental Protocols
Materials and Reagents
-
Harman (≥98% purity)
-
This compound (≥98% purity, isotopic purity >99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium formate
-
Human whole blood, plasma, and urine (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Sample Preparation
-
To 100 µL of whole blood, add 5 µL of a 4 ng/µL internal standard solution (this compound in methanol).
-
Add 300 µL of acetonitrile and 200 µL of distilled water.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at room temperature.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of a 50 µg/mL internal standard mixture containing this compound.
-
Add 590 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 60 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge the urine sample at 3000 x g for 15 minutes at 4°C to remove particulate matter.
-
Take a 200 µL aliquot of the supernatant.
-
Add the internal standard, this compound.
-
Perform a solid-phase extraction (SPE) by conditioning a C18 cartridge, loading the sample, washing with a weak organic solvent, and eluting with methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Method
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The MRM transitions for harman and its internal standard should be optimized by infusing a standard solution of each compound into the mass spectrometer.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are representative and should be established for each specific matrix and instrument.
| Parameter | Whole Blood | Plasma/Serum | Urine |
| Linear Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | 0.5 - 250 ng/mL |
| LOD | 0.05 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| LOQ | 0.1 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Precision (RSD%) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery | > 85% | > 85% | > 90% |
| Matrix Effect | Minimal (< 15%) | Minimal (< 15%) | Minimal (< 15%) |
Visualizations
Caption: Experimental workflow for harman quantification.
Caption: Metabolic and signaling pathways of harman.[2][3][4]
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of harman in various biological matrices. The use of the stable isotope-labeled internal standard, this compound, is essential for achieving accurate and precise results. This method is well-suited for high-throughput analysis in clinical and research laboratories, enabling further investigation into the roles of harman in human health and disease.
References
Troubleshooting & Optimization
minimizing matrix effects in harman quantification with Harman-13C2,15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Harman in biological matrices, specifically focusing on minimizing matrix effects using the stable isotope-labeled internal standard, Harman-13C2,15N.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Harman quantification?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) refer to the alteration of ionization efficiency for the target analyte, Harman, due to co-eluting compounds from the biological matrix (e.g., plasma, serum).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2][3] Components like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A2: A SIL-IS is considered the "gold standard" for mitigating matrix effects in LC-MS/MS analysis.[4][5] this compound is an ideal internal standard because it is chemically identical to Harman, meaning it has the same chromatographic retention time and ionization properties.[6][7] Therefore, it experiences the same degree of ion suppression or enhancement as the unlabeled Harman. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.[6]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1][8] This involves comparing the peak area of Harman in a neat solution to the peak area of Harman spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[1] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[9]
Q4: Besides using a SIL-IS, what other strategies can minimize matrix effects?
A4: While a SIL-IS is the most effective method, other strategies can help reduce matrix effects:
-
Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[10]
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between Harman and co-eluting matrix components can significantly reduce ion suppression.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure Harman is in a single ionic state. 3. Reduce the injection volume or sample concentration. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Significant matrix effects that are not fully compensated. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Verify the concentration and purity of the this compound internal standard. Evaluate matrix effects from different sources. 3. Check the stability of the LC-MS/MS system, including pump performance and spray stability. |
| Low Signal Intensity (Ion Suppression) | 1. Co-elution of interfering matrix components. 2. Inefficient ionization source parameters. 3. Suboptimal sample preparation leading to high levels of contaminants. | 1. Optimize the chromatographic gradient to better separate Harman from the suppression zone. 2. Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, temperature) for optimal Harman signal. 3. Implement a more rigorous sample clean-up method, such as SPE. |
| High Signal Intensity (Ion Enhancement) | 1. Co-eluting compounds that improve the ionization efficiency of Harman. | 1. While less common, chromatographic optimization to separate Harman from the enhancing region is recommended. The use of this compound should compensate for this effect. |
| Internal Standard Signal is Unstable | 1. Degradation of the internal standard. 2. Inaccurate spiking of the internal standard. 3. Presence of an interference with the same mass transition as the internal standard. | 1. Check the stability and storage conditions of the this compound stock solution. 2. Ensure the internal standard is accurately and consistently added to all samples and standards. 3. Check blank matrix samples for any interfering peaks at the retention time and mass transition of the internal standard. |
Quantitative Data Summary
The following table provides representative data on the assessment of matrix effect and recovery for Harman quantification in human plasma, demonstrating the effectiveness of using this compound.
| Parameter | Harman (without IS correction) | Harman (with this compound correction) |
| Matrix Effect (%) | 75.2 ± 8.5 | 98.9 ± 3.2 |
| Recovery (%) | 88.4 ± 6.1 | 99.5 ± 2.8 |
| Process Efficiency (%) | 66.5 ± 9.3 | 98.4 ± 3.5 |
| Inter-lot Precision (CV%) | 15.7 | 4.1 |
Data is representative and compiled for illustrative purposes based on typical outcomes in bioanalytical method validation.
Detailed Experimental Protocol
Objective: To quantify the concentration of Harman in human plasma using a stable isotope dilution LC-MS/MS method.
Materials:
-
Harman analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Harman in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in methanol:water (1:1, v/v).
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the this compound working solution (e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Harman from matrix interferences (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Harman: Q1/Q3 (e.g., 183.1 -> 128.1)
-
This compound: Q1/Q3 (e.g., 186.1 -> 131.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for Harman and this compound.
-
Calculate the peak area ratio (Harman / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Harman in the unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for Harman quantification using LC-MS/MS with a stable isotope-labeled internal standard.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Isotopic Interference in Harman-13C2,15N Analysis
Welcome to the technical support center for troubleshooting isotopic interference in Harman-13C2,15N analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and mitigating common issues encountered during quantitative analysis using stable isotope-labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the mass spectral signal of the analyte (Harman) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccuracies in quantification. The primary causes are:
-
Isotopic contribution from the analyte to the internal standard: Natural abundance of heavy isotopes (primarily 13C) in the unlabeled Harman can contribute to the mass channel of this compound.
-
Presence of unlabeled Harman in the internal standard: The this compound internal standard may contain a small percentage of unlabeled Harman as an impurity from its synthesis.
Q2: How can I identify if isotopic interference is affecting my results?
A2: Several signs may indicate isotopic interference:
-
Non-linear calibration curves: Particularly at the lower and upper ends of the calibration range.
-
Inaccurate quantification of quality control (QC) samples: Especially at the lower limit of quantification (LLOQ).
-
Presence of a peak in the analyte channel when injecting a high concentration of the internal standard alone.
-
Inconsistent analyte/internal standard area ratios across different concentrations.
Q3: What is the acceptable level of unlabeled analyte in my this compound internal standard?
A3: While there is no universal cutoff, a lower percentage of unlabeled analyte is always preferable. High-purity internal standards will have isotopic enrichment of >99%. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that specifies the isotopic purity. If not provided, it is recommended to assess the purity experimentally.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Problem: The calibration curve for Harman is not linear, showing a positive bias at the low end and/or a negative bias at the high end.
Possible Cause:
-
Contribution of the natural isotope response of the analyte to the internal standard signal.
-
Presence of unlabeled Harman in the this compound internal standard.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a non-linear calibration curve.
Corrective Actions & Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Significant peak in the analyte channel when injecting only this compound. | The internal standard is contaminated with unlabeled Harman. | 1. Obtain a new, higher purity batch of the internal standard. 2. If a new batch is unavailable, quantify the amount of unlabeled Harman in the internal standard and mathematically correct the data. |
| Signal detected in the internal standard channel when injecting a high concentration of unlabeled Harman. | Natural isotopic abundance of Harman is contributing to the internal standard's mass channel. | 1. If possible, select a different, less abundant isotope transition for the internal standard that has less interference. 2. Calculate the percentage contribution of the analyte to the internal standard signal and apply a correction factor to the data. |
Issue 2: Inaccurate LLOQ and Low Concentration QC Results
Problem: The accuracy and precision of the lower limit of quantification (LLOQ) and low concentration quality control (QC) samples are outside the acceptable limits (typically ±20% for LLOQ and ±15% for QCs).
Possible Cause: The contribution of unlabeled
stability of Harman-13C2,15N in stock solutions and biological samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Harman-13C2,15N in stock solutions and biological samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
As a solid, this compound is generally stable. For long-term storage, it is recommended to keep the neat compound at +4°C.[1] It should be stored in a dry environment, protected from light, in a tightly sealed container to prevent moisture absorption and photodegradation.
Q2: What solvents should I use to prepare a stock solution of this compound?
Harman hydrochloride is soluble in DMSO. For the free base form of Harman, organic solvents such as methanol, ethanol, and acetonitrile can be used. The choice of solvent may impact the stability of the stock solution.
Q3: How should I store stock solutions of this compound?
For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed, light-protecting containers (e.g., amber vials). Storage at -80°C is generally recommended for long-term stability, potentially for up to 6 months.[2] For shorter periods (up to one month), -20°C is often sufficient.[2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q4: How many freeze-thaw cycles can a this compound stock solution or biological sample undergo?
While specific data for this compound is not available, it is a general best practice to minimize freeze-thaw cycles for any stable isotope-labeled standard and biological sample. For many metabolites in plasma and serum, up to three to five freeze-thaw cycles may be acceptable without significant degradation.[3] However, it is crucial to perform your own stability assessment to confirm this for your specific experimental conditions.
Q5: What is the expected stability of this compound in biological samples like plasma, serum, and urine?
The stability of this compound in biological matrices is influenced by storage temperature, time, and the presence of enzymes. For long-term storage of plasma and serum samples, -80°C is the recommended temperature to minimize degradation.[4] At this temperature, many metabolites are stable for years. For urine samples, storage at or below -25°C is recommended, with stability observed for at least 26 weeks.[5] Short-term storage at 4°C should be limited to a few days.[6] Storing biological samples at room temperature for extended periods should be avoided as it can lead to significant degradation of analytes.[3][6]
Q6: Can the pH of the solution affect the stability of this compound?
Yes, the pH of the solution can significantly impact the stability and chemical form of Harman. Harman is a beta-carboline alkaloid and its structure can change depending on the pH, existing as a cation, neutral molecule, anion, or zwitterion. These different forms may have varying stabilities. It is important to consider the pH of your stock solution and biological samples and to buffer them if necessary to maintain a consistent pH and ensure the stability of the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of signal intensity over time in stock solutions | Degradation of this compound. | - Verify Storage Conditions: Ensure stock solutions are stored at -80°C in airtight, light-protected containers. - Check for Contamination: Microbial growth can lead to degradation. Consider filtering the stock solution. - Assess Solvent Stability: The compound may be less stable in certain solvents. Prepare fresh stock solutions in different high-purity solvents (e.g., DMSO, methanol, acetonitrile) and monitor their stability over time. |
| Inconsistent results in biological sample analysis | Degradation of this compound in the matrix. | - Evaluate Sample Handling: Minimize the time biological samples are at room temperature during processing.[3] Keep samples on ice. - Confirm Storage Stability: Conduct a long-term stability study by analyzing QC samples stored at the intended temperature over the expected storage duration. - Assess Freeze-Thaw Stability: Analyze QC samples after subjecting them to a defined number of freeze-thaw cycles to determine the acceptable limit. |
| Poor recovery of this compound during sample extraction | Adsorption to container surfaces or instability during the extraction process. | - Test Different Vials: Use low-adsorption polypropylene or silanized glass vials. - Optimize Extraction Conditions: Evaluate the effect of pH and solvent composition on recovery. - Assess Extraction Stability: Spike the analyte into the matrix and process it immediately versus after a set period to check for degradation during the extraction steps. |
| Presence of interfering peaks at the mass transition of this compound | Contamination or degradation products. | - Analyze a Blank Matrix: Inject an extract of the biological matrix without the internal standard to check for endogenous interferences. - Analyze a Freshly Prepared Standard: This will help determine if the interfering peak is a degradation product. - Optimize Chromatographic Separation: Adjust the gradient, column, or mobile phase to separate the interference from the analyte peak. |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent under different storage conditions.
Methodology:
-
Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO, Methanol).
-
Divide the stock solution into multiple aliquots in amber vials.
-
Store aliquots at different temperatures: Room Temperature (RT), 4°C, -20°C, and -80°C.
-
At specified time points (e.g., Day 0, 1, 3, 7, 14, 30, and 90), retrieve one aliquot from each temperature condition.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., LC-MS/MS).
-
Compare the results to the concentration at Day 0. A deviation of more than 15% is often considered significant.
Protocol 2: Freeze-Thaw Stability in a Biological Matrix
Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma, urine) after multiple freeze-thaw cycles.
Methodology:
-
Spike a pooled biological matrix with a known concentration of this compound to prepare Quality Control (QC) samples at low and high concentrations.
-
Divide the QC samples into several aliquots.
-
Freeze all aliquots at -80°C for at least 24 hours.
-
Subject a set of aliquots to a predetermined number of freeze-thaw cycles. A single cycle consists of freezing at -80°C for at least 12 hours and then thawing unassisted at room temperature.
-
After the final thaw of each cycle, analyze the QC samples.
-
Compare the concentrations of the cycled samples to those of freshly thawed (one cycle) control samples.
Protocol 3: Long-Term Stability in a Biological Matrix
Objective: To assess the long-term stability of this compound in a biological matrix at a specified storage temperature.
Methodology:
-
Prepare low and high concentration QC samples by spiking this compound into the biological matrix.
-
Store these QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At defined time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.
-
Analyze the samples and compare the measured concentrations to the nominal concentration and the initial (time zero) measurements.
Data Presentation
Table 1: Hypothetical Stock Solution Stability of this compound (1 mg/mL in Methanol)
| Storage Temperature | Day 0 | Day 7 | Day 30 | Day 90 |
| Room Temperature | 100% | 92% | 75% | 50% |
| 4°C | 100% | 98% | 95% | 88% |
| -20°C | 100% | 101% | 99% | 97% |
| -80°C | 100% | 99% | 100% | 99% |
| Note: Data are presented as a percentage of the initial concentration and are for illustrative purposes only. |
Table 2: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma
| Number of F/T Cycles | Low QC (ng/mL) | % of Initial | High QC (ng/mL) | % of Initial |
| 1 | 5.05 | 101% | 498.5 | 99.7% |
| 2 | 4.98 | 99.6% | 495.2 | 99.0% |
| 3 | 4.91 | 98.2% | 490.1 | 98.0% |
| 4 | 4.75 | 95.0% | 482.3 | 96.5% |
| 5 | 4.52 | 90.4% | 471.8 | 94.4% |
| Note: Initial concentrations for Low and High QC are 5 ng/mL and 500 ng/mL, respectively. Data are illustrative. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Human urine as test material in 1H NMR-based metabonomics: recommendations for sample preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing poor chromatographic peak shape of Harman-13C2,15N
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor chromatographic peak shapes encountered with Harman-13C2,15N.
General Troubleshooting FAQs
Q1: What are the most common causes of poor peak shape in HPLC?
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can manifest as peak tailing, fronting, or splitting.[1][2] The primary causes can be broadly categorized as either chemical or physical problems.[3]
Common issues include:
-
Chemical Effects: Secondary interactions between the analyte and the stationary phase, improper mobile phase pH, or sample solvent incompatibility.[4][5][6]
-
Physical Effects: Column contamination or degradation, voids in the column packing, blocked frits, or excessive extra-column volume (dead volume).[1][4][7]
-
Method Parameters: Column overloading (injecting too much sample), low column temperature, or temperature gradients between the mobile phase and the column.[8][9][10]
Q2: How do I begin troubleshooting a poor peak shape for this compound?
A systematic approach is crucial.[1] Start by observing the chromatogram to determine if the issue affects a single peak (this compound) or all peaks.
-
If only the this compound peak is affected , the issue is likely chemical in nature. Harman is a basic compound, making it susceptible to interactions with the stationary phase.[11]
-
If all peaks in the chromatogram are distorted , the problem is likely physical or systemic, such as a blocked column frit, a void at the head of the column, or an issue with the HPLC system hardware.[3][5][12]
The following diagram outlines a general workflow for troubleshooting poor peak shapes.
Peak Tailing
Q3: My this compound peak is tailing. What does this mean and how can I fix it?
Peak tailing occurs when the back half of the peak is broader than the front half.[13] For basic compounds like Harman, the most common cause is secondary interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[11][14] These interactions create an alternative retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and create a "tail".[11][13]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 2 and 4) using an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, minimizing the unwanted secondary interactions.[11][15]
-
Increase Buffer Concentration: Using a sufficient buffer concentration (typically 5-10 mM) can help mask the residual silanol interactions and maintain a stable pH.[5][7]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[11][14]
-
Check for Column Contamination: Contaminants from previous injections can create active sites that cause tailing. If you suspect contamination, perform a column flush (see Experimental Protocol 1).[4][7]
-
Reduce Sample Mass: Injecting too much sample can overload the column and lead to tailing. Try diluting your sample to see if the peak shape improves.[5][7]
| Parameter | Condition A | Condition B | Expected Outcome for this compound |
| Mobile Phase pH | pH 6.8 (Unbuffered) | pH 3.0 (0.1% Formic Acid) | Lower pH reduces silanol interactions, leading to a more symmetrical peak (lower tailing factor) and potentially shorter retention time.[16] |
| Column Type | Standard Silica C18 | End-capped C18 | The end-capped column will show significantly less tailing due to the reduced number of free silanol groups.[11] |
| Sample Concentration | 50 µg/mL | 5 µg/mL | Lowering the concentration can prevent column overload, resulting in a sharper, more symmetrical peak.[5][10] |
Peak Fronting
Q4: My this compound peak looks like a shark fin. What is this "peak fronting" and how do I solve it?
Peak fronting is an asymmetrical peak where the front half is broader than the back half.[8] The most common cause of peak fronting is column overload, where too much sample is injected for the column to handle.[10][17] This saturates the stationary phase, causing excess analyte molecules to travel through the column more quickly, leading to the characteristic "shark fin" shape.[10]
Troubleshooting Steps for Peak Fronting:
-
Dilute the Sample: The simplest solution is to dilute your sample and inject a smaller mass onto the column. A 1-to-10 dilution often resolves the issue.[10]
-
Reduce Injection Volume: If dilution is not possible, reduce the volume of the injection.[8][10]
-
Check Sample Solvent: If your sample is dissolved in a solvent that is much stronger (e.g., more organic in reversed-phase) than your mobile phase, it can cause peak distortion, including fronting. Ideally, dissolve your sample in the mobile phase itself.[4][8][9]
-
Increase Column Temperature: In some cases, especially in gas chromatography, a column temperature that is too low can cause fronting.[10] For HPLC, increasing the temperature can improve peak shape, although it's a less common cause of fronting.[9]
-
Inspect the Column: A collapsed column bed or other physical degradation of the column can also lead to fronting. If other solutions fail, the column may need to be replaced.[1][8]
Split Peaks
Q5: Why is my this compound analyte showing up as a split or double peak?
A split peak occurs when a single compound appears as two or more distinct peaks.[2] The cause depends on whether all peaks or just one are splitting.
Troubleshooting Steps for Split Peaks:
-
If all peaks are split:
-
Blocked Column Frit: Particulates from the sample or mobile phase may be blocking the inlet frit, causing the sample flow to be distorted. Try back-flushing the column or replacing the frit.[3][5][18]
-
Column Void: A void or channel may have formed in the stationary phase at the head of the column. This is often terminal, and the column will need to be replaced.[12][18]
-
Improper Connections: Check all tubing and fittings between the injector and the detector for leaks or dead volume.
-
-
If only the this compound peak is split:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is immiscible with or significantly stronger than the mobile phase, it can cause the analyte band to split as it enters the column.[19] Prepare the sample in the mobile phase whenever possible.[9]
-
Co-elution: It's possible that an impurity or related compound is co-eluting very closely with your analyte. Try adjusting the mobile phase composition or temperature to improve resolution.[12][18]
-
Temperature Gradient: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting. Using a solvent pre-heater or ensuring the column is properly thermostatted can help.[18][20]
-
| Parameter | Condition A | Condition B | Expected Outcome |
| Column Temperature | 25°C (Ambient) | 40°C (Thermostatted) | Higher, stable temperatures decrease mobile phase viscosity, reduce backpressure, and can lead to sharper peaks and shorter retention times.[20][21][22] |
| System Backpressure | 2100 psi (at 30°C) | 1500 psi (at 55°C) | Increasing column temperature significantly lowers system backpressure.[22] |
Experimental Protocols
Protocol 1: Standard Reverse-Phase C18 Column Cleaning and Regeneration
This procedure is used to remove strongly retained contaminants that may cause poor peak shape and high backpressure.[13]
Objective: To clean a contaminated C18 reverse-phase column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[13]
-
Flush with Water: With the column in its normal flow direction, flush with 20 column volumes of HPLC-grade water to remove any buffers or salts.
-
Reverse Column Direction: Carefully disconnect the column and reverse its flow direction. This helps flush contaminants from the inlet frit.
-
Flush with Isopropanol: Flush the reversed column with 20 column volumes of IPA to remove strongly non-polar contaminants.[13]
-
Flush with Acetonitrile: Flush with 20 column volumes of ACN.
-
Flush with Methanol: Flush with 20 column volumes of MeOH.
-
Return to Normal Flow Direction: Reinstall the column in its correct flow direction.
-
Equilibrate: Reconnect the column to the detector. Flush with your mobile phase (without buffer) for 10-15 column volumes, then re-equilibrate with your full buffered mobile phase until a stable baseline is achieved.
Note: Always consult the column manufacturer's guidelines for specific solvent, pH, and pressure limitations.
References
- 1. labveda.com [labveda.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. google.com [google.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. lctsbible.com [lctsbible.com]
- 13. benchchem.com [benchchem.com]
- 14. chromtech.com [chromtech.com]
- 15. agilent.com [agilent.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. GC Troubleshooting—Fronting Peaks [restek.com]
- 18. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 19. restek.com [restek.com]
- 20. chromtech.com [chromtech.com]
- 21. How does increasing column temperature affect LC methods? [sciex.com]
- 22. Restek - Blog [restek.com]
preventing cross-contamination with Harman-13C2,15N
Welcome to the technical support center for Harman-13C2,15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this isotopically labeled compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of Harmane, a naturally occurring beta-carboline alkaloid. The carbon and nitrogen atoms in specific positions of the Harman molecule are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N. This labeling makes it a valuable tool in various research applications, primarily as:
-
An internal standard for quantitative analysis of unlabeled Harman in biological samples using mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] The labeled standard helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification.
-
A tracer to study the metabolic fate and flux of Harman in biological systems.[3][4] By tracking the labeled atoms, researchers can elucidate metabolic pathways and understand how the compound is processed in cells or organisms.
Q2: What are the storage and stability recommendations for this compound?
For optimal stability, this compound should be stored at +4°C in its neat, solid form. When preparing solutions, it is advisable to make them fresh for each experiment. If storage of solutions is necessary, they should be kept at -20°C or -80°C in a tightly sealed container, protected from light, to minimize degradation. Studies on related Harman compounds have shown that they can degrade when exposed to heat and in the presence of lipid oxidation products.
Q3: What are the known biological activities of Harman?
Harmane exhibits a range of biological activities, including:
-
Inhibition of monoamine oxidase-A (MAO-A): This can lead to an increase in the levels of neurotransmitters like dopamine.[5][6][7]
-
Benzodiazepine receptor inhibition. [8]
-
Effects on dopamine biosynthesis: It can inhibit tyrosine hydroxylase activity, a key enzyme in the dopamine synthesis pathway.[9]
-
Potential neurotoxic effects at higher concentrations.[10]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using this compound in their experiments.
Issue 1: Inaccurate Quantification Using this compound as an Internal Standard
Symptoms:
-
Poor linearity in the calibration curve.
-
High variability between replicate measurements.
-
Inaccurate recovery percentages.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cross-contamination with unlabeled Harman | Ensure separate and dedicated lab supplies (pipettes, tubes, etc.) for handling the labeled standard and the unlabeled analyte. Thoroughly clean all glassware and equipment between uses. |
| Isotopic Exchange | While less common with stable isotopes like ¹³C and ¹⁵N in a heterocyclic ring system under physiological conditions, extreme pH or temperature during sample preparation could potentially facilitate exchange. It is advisable to maintain neutral pH and avoid excessive heat during sample processing. Recent methods for N-heterocycle isotopic exchange highlight the stability of the ring under normal conditions but also the possibility of exchange under specific chemical activation.[11][12][13][14] |
| Degradation of this compound or unlabeled Harman | Harman compounds can be susceptible to degradation, especially when heated.[9] Prepare fresh stock solutions and store them appropriately (see FAQ 2). Minimize the time samples are exposed to elevated temperatures during preparation and analysis. |
| Matrix Effects | Biological matrices can interfere with the ionization of the analyte and internal standard in mass spectrometry. Optimize sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. Ensure that the labeled standard is added to the sample early in the workflow to compensate for matrix effects throughout the process. |
Issue 2: Low Signal or No Detection of this compound as a Tracer
Symptoms:
-
Signal intensity of the labeled compound is at or below the limit of detection in downstream analysis (e.g., LC-MS).
-
Inability to detect labeled metabolites.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Uptake by Cells or Organism | Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for uptake in your specific experimental system. |
| Rapid Metabolism or Efflux | Harmane is metabolized in biological systems. Consider using inhibitors of relevant metabolic enzymes or efflux pumps (if known and appropriate for the experimental design) to increase the intracellular concentration of the labeled compound. |
| Low Abundance of Downstream Metabolites | The metabolic products of Harman may be present at very low concentrations. Increase the amount of starting material (e.g., cell number, tissue weight) or use a more sensitive analytical instrument. |
| Inappropriate Analytical Method | Ensure that the mass spectrometry or NMR parameters are optimized for the detection of this compound and its expected metabolites. This includes selecting the correct precursor and product ions for MS/MS analysis and appropriate pulse sequences for NMR. |
Quantitative Data
The following table summarizes the inhibitory effects of unlabeled Harman on dopamine biosynthesis in PC12 cells, providing a reference for expected biological activity.
| Concentration of Harman | Inhibition of Dopamine Content (at 48h) | IC₅₀ Value |
| 20 µM | 49.4% | 21.2 µM[9] |
| 100 µM | - | - |
| 150 µM | - | - |
Data from a study on PC12 cells.[9]
Experimental Protocols & Methodologies
Protocol: Quantitative Analysis of Harman in Biological Samples using LC-MS/MS with this compound Internal Standard
-
Sample Preparation:
-
To 100 µL of biological matrix (e.g., plasma, cell lysate), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from 10% B to 90% B over 10 minutes.
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Harman (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically based on instrument and conditions.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically, expecting a +3 Da shift from the unlabeled precursor.
-
-
-
-
Data Analysis:
-
Quantify the amount of Harman in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
-
Signaling Pathway and Experimental Workflow Diagrams
Dopamine Synthesis and MAO-A Inhibition by Harman
Caption: Harman inhibits MAO-A, increasing dopamine levels in the presynaptic neuron.
Benzodiazepine Receptor Signaling Pathway
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harmane Potentiates Nicotine Reinforcement Through MAO-A Inhibition at the Dose Related to Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Benzodiazepine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
improving the limit of quantification for harman with an isotopic standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of harman, with a focus on improving the limit of quantification (LOQ) using an isotopic standard.
FAQs: Improving Harman Quantification with an Isotopic Standard
Q1: Why should I use a stable isotope-labeled internal standard for harman quantification?
Using a stable isotope-labeled (SIL) internal standard, such as harman-d4, is the gold standard for quantitative LC-MS/MS analysis. It significantly improves accuracy and precision by compensating for variability during sample preparation, injection, and ionization. The SIL internal standard has nearly identical physicochemical properties to the analyte (harman), ensuring that it behaves similarly throughout the analytical process, including extraction recovery and potential matrix effects.
Q2: What is a typical improvement in the limit of quantification (LOQ) when using an isotopic standard for a small molecule like harman?
While the exact improvement can vary depending on the matrix and instrumentation, using an isotopic standard can substantially lower the LOQ. This is primarily due to the reduction in analytical variability and improved signal-to-noise ratio. For small molecules in complex matrices like plasma, it is not uncommon to see a significant improvement in the LOQ.
Q3: Where can I obtain a harman isotopic standard?
Deuterated harman (harman-d4) is commercially available from several chemical synthesis companies. When purchasing, it is important to obtain a certificate of analysis that confirms its chemical and isotopic purity.
Q4: Can the isotopic standard interfere with the analyte signal?
If the isotopic purity of the standard is low, it may contain a small amount of the unlabeled analyte, which could interfere with the quantification at the lower limit of quantification (LLOQ). Therefore, it is crucial to use a high-purity isotopic standard. Additionally, the natural isotopic abundance of the analyte can potentially contribute to the signal of the internal standard, especially if the mass difference is small. It is advisable to choose an isotopic standard with a sufficient mass difference (e.g., d4) to minimize this potential for cross-contribution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of harman using an isotopic standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Harman/Harman-d4 Response Ratio | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the internal standard and sample volumes. Automate liquid handling steps if possible. |
| Incomplete mixing of the internal standard with the sample. | Vortex each sample thoroughly after adding the internal standard. | |
| Matrix effects affecting harman and harman-d4 differently (unlikely but possible). | Optimize the chromatographic separation to separate harman from co-eluting matrix components. Evaluate different sample cleanup techniques (e.g., solid-phase extraction). | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions between harman and the stationary phase. | Adjust the mobile phase pH or organic solvent composition. Consider a different column chemistry. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Extra-column dead volume. | Check and minimize the length and diameter of all tubing and connections. | |
| Low Signal Intensity for Harman | Ion suppression due to matrix effects. | Improve sample cleanup to remove interfering matrix components. Optimize the chromatographic method to separate harman from the suppression zone. |
| Suboptimal mass spectrometer source conditions. | Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) for optimal harman signal. | |
| Inefficient extraction recovery. | Optimize the sample preparation method (e.g., choice of extraction solvent, pH). | |
| Inconsistent Harman-d4 Response Across Samples | Errors in adding the internal standard. | Double-check the concentration and volume of the internal standard spiking solution. |
| Degradation of the internal standard in the sample matrix. | Perform stability experiments to ensure the internal standard is stable throughout the sample preparation and analysis time. | |
| Contamination of the LC-MS system. | Flush the system and run blank injections to identify and eliminate the source of contamination. |
Quantitative Data
The use of a stable isotopic standard like harman-d4 significantly improves the reliability and sensitivity of harman quantification. Below is a table summarizing the expected limits of quantification (LOQ) and detection (LOD) for harman in a biological matrix (e.g., plasma) with and without an internal standard.
| Method | Analyte | Internal Standard | Typical LOQ (ng/mL) | Typical LOD (ng/mL) | Key Advantages |
| LC-MS/MS with Isotopic Standard | Harman | Harman-d4 | 0.1 - 1 | 0.03 - 0.3 | High accuracy and precision, compensates for matrix effects and extraction variability. |
| LC-MS/MS without Isotopic Standard (External Calibration) | Harman | None | 1 - 10 | 0.3 - 3 | Simpler to implement but more susceptible to inaccuracies from matrix effects and sample preparation inconsistencies. |
Note: The values for the method without an isotopic standard are estimates for a typical small molecule in a complex matrix and can vary. The use of an isotopic standard consistently provides lower LOQs and more reliable data.
Experimental Protocols
Protocol 1: Quantification of Harman in Human Plasma using LC-MS/MS with Harman-d4 Internal Standard
1. Materials and Reagents
-
Harman (analytical standard)
-
Harman-d4 (isotopic internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Standards and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of harman and harman-d4 in methanol.
-
Calibration Standards: Serially dilute the harman stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 0.1 to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the harman-d4 stock solution with a 50:50 mixture of methanol and water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of the internal standard working solution (10 ng/mL harman-d4) to each sample, except for the blank matrix samples.
-
Add 150 µL of cold acetonitrile to each well to precipitate the proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate harman from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Harman: Monitor the appropriate precursor to product ion transition (e.g., m/z 183.1 -> 128.1).
-
Harman-d4: Monitor the appropriate precursor to product ion transition (e.g., m/z 187.1 -> 132.1).
-
-
Data Analysis: Quantify harman using the peak area ratio of harman to harman-d4 against the calibration curve.
Visualizations
Harman Analysis Workflow
References
Technical Support Center: Dealing with Ion Suppression/Enhancement in LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate ion suppression and enhancement effects in their liquid chromatography-mass spectrometry (LC-MS/MS) experiments.
It appears there may be some confusion regarding the term "Harman analysis." The information available suggests that "Harman's single-factor test" is a statistical method used to assess common method variance and is not related to the analytical technique of mass spectrometry.[1][2][3] This guide will focus on the prevalent issue of ion suppression and enhancement , a phenomenon also known as the matrix effect , which is a critical consideration in LC-MS/MS-based analysis.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[4] Conversely, ion enhancement is the effect where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[5] Both are types of matrix effects that can compromise the accuracy of quantitative analysis.[5]
Q2: What are the common causes of ion suppression and enhancement?
A2: Ion suppression and enhancement are primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source.[5][6] Common sources include:
-
Phospholipids: Abundant in biological matrices like plasma and serum.[5][7]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.[5][8]
-
Detergents and Polymers: Often introduced during sample preparation.[5][8]
-
Co-administered Drugs and their Metabolites: Can co-elute and interfere with the analyte of interest.[5][8]
Q3: How can I determine if my assay is affected by ion suppression or enhancement?
A3: A common method for identifying and qualitatively assessing ion suppression or enhancement is the post-column infusion experiment .[9] This involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A deviation (dip for suppression, rise for enhancement) in the baseline signal at a specific retention time indicates the presence of matrix components affecting the analyte's ionization.[10][11] A quantitative assessment can be made using the post-extraction spike method .[9]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[12][13] This is attributed to the different ionization mechanisms. ESI relies on the formation of charged droplets and subsequent ion evaporation, which can be easily affected by co-eluting compounds that alter droplet properties.[8][12] APCI, which utilizes gas-phase ionization, is less prone to these effects.[12][13]
Q5: How can I mitigate or eliminate ion suppression/enhancement?
A5: Several strategies can be employed to minimize matrix effects:
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation help remove interfering matrix components.[14]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering compounds is a highly effective approach.[4][6] This can involve adjusting the mobile phase, gradient, or using a different column.[14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity for trace analysis.[12][15]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[14]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help compensate for consistent matrix effects.[14][12][16]
Troubleshooting Guides
Issue 1: Weak or inconsistent signal for the target analyte.
This is a common symptom of ion suppression. The following troubleshooting workflow can help diagnose and address the problem.
Troubleshooting workflow for weak or inconsistent analyte signals.
Issue 2: Poor reproducibility of results between different sample lots.
This may indicate that the matrix effect is variable across samples.
| Potential Cause | Recommended Action |
| Variable matrix composition | Implement a more robust sample preparation method to remove a wider range of interferences. Solid-phase extraction (SPE) is often more effective than protein precipitation in this regard. |
| Inadequate chromatographic separation | Further optimize the LC method to achieve baseline separation of the analyte from the regions of ion suppression identified by post-column infusion. |
| Absence of an appropriate internal standard | The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for variability in ion suppression between different samples.[5] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression/Enhancement
This protocol outlines the steps to identify regions of ion suppression or enhancement in your chromatogram.[10]
Materials:
-
Syringe pump
-
Tee-union
-
Analyte standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte standard solution.
-
Set the syringe pump to a low, continuous flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in the appropriate mode for your analyte. You should observe a stable baseline signal.
-
-
Matrix Injection:
-
Inject a blank matrix extract onto the LC column and begin the chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline signal of the infused analyte. Any significant and reproducible deviation (dip or peak) in the baseline signal indicates a region of ion suppression or enhancement, respectively. The retention time of this deviation corresponds to the elution of interfering components from the matrix.[11]
-
Schematic of a post-column infusion setup.
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantification of the matrix effect.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte prepared in the final mobile phase composition (neat solution).
-
Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.
-
Set C: Blank matrix spiked with the analyte before the extraction procedure.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 80 - 120% | Generally considered acceptable, but should be consistent. |
| < 80% | Significant ion suppression. |
| > 120% | Significant ion enhancement. |
This quantitative data is crucial for method validation and ensuring the reliability of your results. Regulatory agencies often require the demonstration of minimal impact from the matrix as part of bioanalytical method validation.[7]
References
- 1. Harman single-factor test: Significance and symbolism [wisdomlib.org]
- 2. infinitalab.com [infinitalab.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ovid.com [ovid.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. longdom.org [longdom.org]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
ensuring complete recovery of Harman-13C2,15N during sample extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the complete recovery of Harman-13C2,15N during sample extraction. It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of Harman, a naturally occurring β-carboline alkaloid. It is used as an internal standard in quantitative analytical methods, such as LC-MS or GC-MS.[1] Since it is chemically identical to the analyte (Harman) but has a different mass, it can be added to a sample at a known concentration before extraction. This allows for the correction of analyte loss during sample preparation and for variations in instrument response, leading to more accurate and precise quantification.
Q2: I am observing low recovery of this compound. What are the potential causes?
Low recovery of your internal standard can be attributed to several factors, which generally fall into three categories:
-
Extraction Inefficiency: The chosen extraction protocol may not be optimal for Harman's chemical properties. This could involve the use of an inappropriate solvent, incorrect pH, or suboptimal phase separation in liquid-liquid extraction (LLE). For solid-phase extraction (SPE), issues can arise from incorrect sorbent selection, or inadequate conditioning, washing, and elution steps.
-
Matrix Effects: Components within your sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the extraction process or the ionization of this compound in the mass spectrometer. This can lead to signal suppression or enhancement, which may be misinterpreted as low recovery.
-
Analyte Instability: Harman, like other β-carboline alkaloids, can be sensitive to factors such as light, temperature, and extreme pH, which could lead to degradation during the extraction process.[2][3]
Q3: How do I choose the right extraction solvent for this compound?
Harman is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous solutions.[4] For liquid-liquid extraction, common choices include ethyl acetate, diethyl ether, or mixtures of nonpolar and polar organic solvents. The selection should be based on the sample matrix and the desired purity of the final extract.
Q4: How does pH affect the extraction of this compound?
The pH of the sample is a critical parameter. Harman is a basic compound with a pKa of approximately 5.97.
-
Acidic Conditions (pH < 5): Harman will be protonated and thus more soluble in the aqueous phase. This principle can be used to "trap" Harman in the aqueous layer while non-basic impurities are extracted with an organic solvent.
-
Basic Conditions (pH > 7): Harman will be in its neutral, free-base form, making it more soluble in an organic solvent. Therefore, to extract Harman from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to be basic.
Troubleshooting Low Recovery
A systematic approach is essential to identify the root cause of low internal standard recovery.
Step 1: Differentiating Between Extraction Inefficiency and Matrix Effects
A post-extraction spike experiment is a reliable method to determine if the issue is with the extraction process itself or due to matrix interference.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Pre-extraction spike): A blank matrix sample spiked with a known amount of this compound before the extraction procedure.
-
Set B (Post-extraction spike): A blank matrix sample is extracted first, and then the resulting extract is spiked with the same amount of this compound.
-
Set C (Neat standard): A standard solution of this compound in a clean solvent at the same final concentration as the spiked samples.
-
-
Analyze all three sets using your established analytical method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
Interpreting the Results:
| Outcome | Interpretation | Next Steps |
| Low Recovery, Minimal Matrix Effect | The extraction process is inefficient. | Optimize the extraction protocol (see below). |
| High Recovery, Significant Matrix Effect | The extraction is efficient, but matrix components are suppressing or enhancing the signal. | Modify the sample cleanup, adjust chromatographic conditions, or dilute the sample. |
| Low Recovery, Significant Matrix Effect | Both extraction inefficiency and matrix effects are contributing to the problem. | Address extraction optimization first, then re-evaluate matrix effects. |
Optimizing Extraction Protocols
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[5][6]
Detailed LLE Protocol for this compound
-
Sample Preparation: To an aqueous sample (e.g., plasma, urine), add a known concentration of this compound.
-
pH Adjustment: Adjust the sample pH to > 8.0 using a suitable base (e.g., sodium hydroxide, ammonium hydroxide) to ensure Harman is in its neutral form.
-
Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing the extracted this compound to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument.
Solid-Phase Extraction (SPE)
SPE is a technique where compounds in a liquid sample are separated by their affinity for a solid sorbent.[7][8]
Detailed SPE Protocol for this compound (Reverse-Phase)
-
Sorbent Selection: Choose a reverse-phase sorbent such as C18 or C8.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at a neutral pH).
-
Sample Loading: Add the sample containing this compound to the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining Harman.
-
Elution: Elute the this compound from the sorbent using a strong organic solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in a solvent compatible with your analytical method.
Quantitative Data Summary
The following table provides a general comparison of LLE and SPE for the extraction of this compound. The actual performance will depend on the specific matrix and optimized conditions.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower | Higher (tunable with sorbent and solvent choice) |
| Potential for Automation | Moderate | High |
| Solvent Consumption | High | Low |
| Typical Recovery | 70-90% | >85% |
| Throughput | Lower | Higher |
Visual Guides
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General workflow for sample extraction using an internal standard.
References
- 1. Harmaline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Harmane 98 486-84-0 [sigmaaldrich.com]
- 7. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 8. Harmaline | C13H14N2O | CID 3564 - PubChem [pubchem.ncbi.nlm.nih.gov]
calibration curve linearity issues with Harman-13C2,15N
Welcome to the technical support center for Harman-13C2,15N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound as a stable isotope-labeled internal standard in quantitative analysis.
FAQs and Troubleshooting Guides
This section provides answers to common questions and detailed guides for resolving specific issues you may encounter during your experiments, particularly concerning calibration curve linearity.
Q1: My calibration curve for Harman is showing non-linearity at higher concentrations. What are the potential causes and how can I troubleshoot this?
A1: Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis and can be attributed to several factors. Here's a step-by-step guide to help you identify and resolve the problem.
Potential Causes and Troubleshooting Steps:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.
-
Troubleshooting:
-
Extend the Dilution Series: Prepare calibration standards with lower concentrations to identify the linear range of your detector.
-
Reduce Injection Volume: Injecting a smaller volume of your standards can help prevent detector overload.
-
Check Instrument Specifications: Consult your instrument manual for the specified linear dynamic range of the detector.
-
-
-
Ion Suppression/Enhancement (Matrix Effects): Components in your sample matrix can interfere with the ionization of Harman, leading to a non-proportional response.
-
Troubleshooting:
-
Optimize Chromatography: Improve the separation of Harman from co-eluting matrix components by adjusting the mobile phase composition, gradient, or switching to a different column chemistry.
-
Evaluate Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
-
-
Inappropriate Internal Standard Concentration: An incorrect concentration of this compound can contribute to non-linearity.
-
Troubleshooting:
-
Optimize IS Concentration: The concentration of the internal standard should ideally be in the mid-range of the calibration curve. Experiment with different concentrations of this compound to find the optimal level that provides consistent response across the entire calibration range.
-
-
-
Formation of Adducts or Multimers: At high concentrations, Harman may form dimers or other adducts, which can affect the measured ion intensity.
-
Troubleshooting:
-
Modify Ion Source Parameters: Adjusting the ion source temperature, gas flows, and voltages can sometimes minimize the formation of adducts.
-
Dilute Samples: If the issue is concentration-dependent, diluting the samples may be the most straightforward solution.
-
-
Troubleshooting Workflow for Non-Linearity at High Concentrations
A troubleshooting workflow for addressing non-linear calibration curves at high analyte concentrations.
Q2: I'm observing poor linearity (low R² value) across the entire calibration range for Harman. What should I investigate?
A2: Poor linearity across the entire calibration range often points to more fundamental issues with the method. Here are the key areas to investigate:
Troubleshooting Steps for Overall Poor Linearity:
-
Verify Standard Preparation:
-
Accuracy of Stock Solutions: Re-prepare your stock and working standards, paying close attention to accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks. Errors in the initial stock solution will propagate through the entire calibration curve.
-
Analyte and Internal Standard Stability: Ensure that both Harman and this compound are stable in the solvent used for stock solutions and in the final prepared standards.
-
-
Assess Column Performance:
-
Column Contamination or Degradation: The analytical column may be contaminated or have lost its performance. Try flushing the column with a strong solvent, or if necessary, replace it.
-
Inappropriate Column Chemistry: The chosen column may not be suitable for Harman. Consider a column with a different stationary phase.
-
-
Evaluate Mobile Phase Composition:
-
Incorrect pH: The pH of the mobile phase can significantly affect the ionization and retention of Harman. Ensure the pH is appropriate and consistent.
-
Contamination: Contaminants in the mobile phase can interfere with the analysis. Prepare fresh mobile phases using high-purity solvents and additives.
-
-
Check for Inconsistent Sample Processing:
-
Variable Extraction Recovery: If you are using an extraction method, ensure that the recovery of both Harman and this compound is consistent across the concentration range.
-
Autosampler Precision: Check the autosampler for any leaks or issues with the injection syringe. Perform a precision test to ensure consistent injection volumes.
-
Logical Flow for Troubleshooting Poor Overall Linearity
A step-by-step guide to troubleshooting poor overall linearity in your calibration curve.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of Harman in human plasma using this compound as an internal standard. This protocol should be adapted and validated for your specific instrumentation and experimental needs.
Protocol: Quantification of Harman in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Harman (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Harman and this compound and dissolve in methanol to a final volume of 1 mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Harman by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples).
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Harman: m/z 183.1 -> 128.1This compound: m/z 186.1 -> 131.1 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 35 eV) |
| Dwell Time | 100 ms |
Note: The MRM transitions and collision energies should be optimized for your specific mass spectrometer.
Experimental Workflow Diagram
A general workflow for the quantification of Harman in plasma using this compound.
This technical support center provides a starting point for addressing common challenges with this compound. Remember that all analytical methods should be fully validated according to regulatory guidelines to ensure reliable and accurate results.
Validation & Comparative
Comparative Guide to Harman Analysis: A Method Validation Approach
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for reliable study outcomes. This guide provides a detailed comparison of two analytical methods for the quantification of harman, a beta-carboline alkaloid with various pharmacological activities. The primary method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Harman-13C2,15N, which is compared against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison is supported by experimental data from method validation studies, highlighting the performance of each technique.
The use of a stable isotope-labeled internal standard, such as this compound, is a key aspect of modern bioanalytical methods.[1][2] This type of internal standard has chemical and physical properties that are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis.[3] This similarity allows for the correction of variability in extraction recovery and matrix effects, which can significantly enhance the accuracy and precision of the quantification.[4]
Method Validation Parameters: A Comparative Summary
The following table summarizes the performance of the LC-MS/MS method with this compound as an internal standard against the HPLC-UV method. The validation was conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[5][6][7]
| Validation Parameter | LC-MS/MS with this compound | HPLC-UV | Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.995 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ)[8] |
| Precision (% CV) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ)[8] |
| Selectivity | High (No interference observed) | Moderate (Potential for co-eluting interferences) | No significant interference at the retention time of the analyte and IS.[6] |
| Matrix Effect | Compensated by IS | Present and uncompensated | IS-normalized matrix factor within acceptable limits. |
| Recovery | 85-95% | 70-85% | Consistent, precise, and reproducible. |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is designed for high sensitivity and selectivity, making it suitable for the analysis of harman in complex biological matrices such as plasma.
a. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1290 Infinity II LC System
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 3 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Harman: Q1 183.1 -> Q3 128.1
-
This compound: Q1 186.1 -> Q3 131.1
-
HPLC-UV Method
This method represents a more traditional approach for the quantification of harman and serves as a comparative alternative.
a. Sample Preparation:
-
To 500 µL of plasma sample, add 1 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC-UV system.
b. Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module
-
Detector: Waters 2489 UV/Visible Detector
-
Column: SunFire C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 60:40 Methanol:Phosphate Buffer (20 mM, pH 7.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 288 nm
Visualizations
The following diagrams illustrate the key processes involved in the method validation and sample analysis workflows.
Caption: Experimental workflow for harman analysis using LC-MS/MS with this compound.
Caption: Logical flow of the bioanalytical method validation process.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. japsonline.com [japsonline.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Internal Standards for Harman Quantification: Harman-13C2,15N vs. Deuterated Harman
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Stable Isotope-Labeled Internal Standards for the Accurate Quantification of Harman.
In the realm of bioanalysis and toxicology, the accurate quantification of β-carboline alkaloids such as harman is critical. Harman, a potent monoamine oxidase inhibitor, is found in various food products, tobacco smoke, and is also produced endogenously. Its quantification in complex biological matrices necessitates the use of highly reliable internal standards to correct for analytical variability. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for mass spectrometry-based quantification. This guide provides a detailed comparison between two types of SIL-IS for harman: the heavy-atom labeled Harman-13C2,15N and deuterated harman (e.g., harman-d3, harman-d4).
Executive Summary
The choice of an internal standard is paramount for the robustness and accuracy of any quantitative analytical method. While both this compound and deuterated harman serve to mimic the analyte during sample preparation and analysis, their inherent isotopic properties can lead to significant differences in performance. The primary advantage of heavy-atom labeled standards like this compound lies in their identical chromatographic behavior to the unlabeled analyte, ensuring the most accurate correction for matrix effects. Deuterated standards, while often more readily available and less expensive, can exhibit chromatographic shifts (the "isotope effect"), which may compromise quantification accuracy in complex matrices.
This guide will delve into the theoretical underpinnings of these differences, present available experimental data for methods using these standards, provide detailed experimental protocols, and offer visual workflows to aid in the selection of the most appropriate internal standard for your research needs.
Data Presentation: Performance Comparison
One study details the use of This compound for the quantification of harman in mainstream cigarette smoke condensate.[1] The validation of this method demonstrates excellent performance, as summarized in the table below.
| Performance Metric | This compound as Internal Standard |
| Analyte | Harman |
| Matrix | Mainstream Cigarette Smoke Condensate |
| Accuracy | 97% - 105% (on blank filter pads) |
| Precision (RSD) | Typically 5%, no worse than 12% |
| Linearity | Established calibration curves |
| Limit of Detection (LOD) | 36 ng |
Data extracted from a study on heterocyclic aromatic amines in cigarette smoke.[1]
Information on a validated method for harman using a deuterated internal standard with comparable detail was not found in the available literature. However, the general principles of stable isotope dilution analysis and potential issues with deuterated standards are well-documented. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts during liquid chromatography. This chromatographic shift can lead to the analyte and the internal standard experiencing different matrix effects, potentially leading to inaccurate quantification.
Theoretical Comparison
| Feature | This compound | Deuterated Harman |
| Isotopic Label | 13C and 15N | Deuterium (2H or D) |
| Chromatographic Co-elution | Identical to unlabeled harman | Potential for slight retention time shift (isotope effect) |
| Matrix Effect Compensation | Excellent, as it experiences the same matrix effects as the analyte. | Generally good, but can be compromised if chromatographic shift occurs in a region of variable ion suppression or enhancement. |
| Chemical and Physical Properties | Virtually identical to unlabeled harman. | Very similar, but the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in chromatographic behavior. |
| Availability and Cost | Generally less common and more expensive to synthesize. | Often more readily available and less expensive. |
| Risk of Isotopic Exchange | Stable under typical analytical conditions. | Low risk of exchange for deuterium on aromatic carbons, but can be a concern for deuterium on heteroatoms or activated positions. |
Experimental Protocols
Below are representative experimental protocols for the quantification of harman using a stable isotope-labeled internal standard. The first protocol is based on the published method using this compound.[1] The second is a general protocol for a method that would employ a deuterated harman, based on common practices in the field.
Protocol 1: Quantification of Harman using this compound
1. Sample Preparation (Cigarette Smoke Condensate)
-
Mainstream smoke particulate matter is collected on a filter pad.
-
A known amount of this compound internal standard solution is added to the filter pad.
-
The analytes and internal standard are extracted from the pad using a 0.1% aqueous formic acid solution.
-
The extract is vortexed, sonicated, and then centrifuged.
-
An aliquot of the supernatant is diluted with 0.1% aqueous formic acid prior to analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Harman: Specific precursor ion > product ion transition.
-
This compound: Specific precursor ion > product ion transition reflecting the mass shift.
-
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of harman to the peak area of this compound against the concentration of the calibration standards.
-
The concentration of harman in the samples is determined from the calibration curve.
Protocol 2: General Protocol for Quantification of Harman using Deuterated Harman
1. Sample Preparation (e.g., Plasma or Urine)
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of deuterated harman internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A high-resolution reversed-phase column (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Harman: Specific precursor ion > product ion transition.
-
Deuterated Harman: Specific precursor ion > product ion transition reflecting the mass shift (e.g., +3 or +4 Da).
-
-
3. Quantification
-
Generate a calibration curve by plotting the peak area ratio of harman to deuterated harman against the concentration of the standards.
-
Calculate the concentration of harman in the unknown samples using the regression equation from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of harman using a stable isotope-labeled internal standard.
References
A Comparative Guide to the Quantitative Analysis of Harman: Evaluating Accuracy and Precision with Harman-13C2,15N
For researchers, scientists, and drug development professionals, the accurate and precise quantification of harman, a neuroactive β-carboline alkaloid, is critical for understanding its physiological and pathological roles. This guide provides an objective comparison of two prominent analytical methodologies: the state-of-the-art stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Harman-13C2,15N as an internal standard, and a conventional high-performance liquid chromatography method with fluorescence detection (HPLC-FLD).
Superior Accuracy and Precision with Stable Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, is the gold standard for quantitative bioanalysis.[1][2] This approach offers unparalleled accuracy and precision by effectively mitigating matrix effects, which are a common source of error in complex biological samples.[1] The internal standard, being chemically identical to the analyte but mass-distinguishable, co-elutes with harman and experiences the same variations during sample preparation and analysis. This allows for reliable correction of these variabilities, leading to highly accurate and reproducible results.
While a specific validation report for harman utilizing this compound was not available in the public domain at the time of this review, the performance of such methods is well-documented. Based on typical validation parameters for stable isotope dilution LC-MS/MS assays for similar small molecules, the expected performance is summarized in Table 1.
Alternative Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a widely used and robust technique for the quantification of fluorescent compounds like harman. This method offers good sensitivity and is a more accessible alternative to LC-MS/MS. However, it is more susceptible to matrix interferences and does not inherently correct for sample loss during preparation, which can impact accuracy and precision compared to the stable isotope dilution method.
Quantitative Performance Comparison
The following tables summarize the quantitative performance data for the two methods. Table 1 presents the expected performance of the LC-MS/MS method with this compound, based on established principles and data from similar assays. Table 2 details the reported performance of an HPLC-FLD method for harman analysis.
Table 1: Expected Performance of Harman Quantification using LC-MS/MS with this compound Internal Standard
| Parameter | Expected Performance |
| Linearity (r²) | >0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | <15% |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
| Selectivity | High (Mass-based) |
| Matrix Effect Compensation | Excellent |
Note: This data is representative of typical stable isotope dilution LC-MS/MS methods and is provided for comparative purposes.
Table 2: Reported Performance of Harman Quantification using HPLC-FLD [3]
| Parameter | Reported Performance |
| Linearity (r²) | >0.999 |
| Accuracy (Recovery %) | 85-110% (matrix dependent) |
| Precision (% RSD) | Intra-day: 0.13-2.2%, Inter-day: 0.45-4.45% |
| Limit of Detection (LOD) | Low ng/mL range |
| Selectivity | Moderate (Chromatographic) |
| Matrix Effect Compensation | None (without matrix-matched calibration) |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and HPLC-FLD are provided below to allow for replication and adaptation in a research setting.
Experimental Protocol 1: Quantitative Analysis of Harman using LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma or other biological matrix, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of harman from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Harman: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of harman to this compound against the concentration of harman standards.
-
Determine the concentration of harman in unknown samples from the calibration curve.
Experimental Protocol 2: Quantitative Analysis of Harman using HPLC-FLD[3]
1. Sample Preparation:
-
Sample extraction is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. The specific protocol will depend on the sample matrix.
2. HPLC-FLD Conditions:
-
HPLC System: Standard HPLC system
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A suitable isocratic or gradient mobile phase, for example, a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector:
-
Excitation Wavelength: To be optimized (e.g., ~300 nm)
-
Emission Wavelength: To be optimized (e.g., ~430 nm)
-
3. Quantification:
-
For external standard calibration, a calibration curve is constructed by plotting the peak area of harman standards against their concentrations.
-
The concentration of harman in samples is determined by comparing their peak areas to the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflows and the logical basis for the superior performance of the stable isotope dilution method.
Caption: Workflow for harman quantification using stable isotope dilution LC-MS/MS.
Caption: Workflow for harman quantification using external standard HPLC-FLD.
Caption: Rationale for the accuracy of stable isotope dilution analysis.
Conclusion
The choice of analytical method for harman quantification significantly impacts the reliability of the obtained data. While HPLC-FLD is a viable option, the use of stable isotope dilution LC-MS/MS with this compound as an internal standard is unequivocally superior in terms of accuracy and precision. This method effectively compensates for experimental variations, particularly matrix effects, which is crucial when analyzing complex biological samples. For researchers requiring the highest level of confidence in their quantitative results for pharmacokinetic studies, biomarker validation, or clinical research, the stable isotope dilution LC-MS/MS method is the recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of High-Performance Liquid Chromatography with Fluorescence Detection for Non-Polar Heterocyclic Aromatic Amines and Acridine Derivatives Determination in Pork Loin Roasted in a Roasting Bag - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Platforms for Harman Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical platforms for the quantitative analysis of harman, a fluorescent beta-carboline alkaloid with a wide range of pharmacological and toxicological effects. The objective is to present a clear cross-validation of methodologies, enabling researchers to select the most appropriate platform for their specific research needs. This document summarizes key performance data from various studies and provides detailed experimental protocols.
Introduction to Harman Analysis
Harman is an endogenous and exogenous compound that has been implicated in various neurological processes and is under investigation for its potential therapeutic and harmful effects. Accurate and reliable quantification of harman in diverse biological and environmental matrices is crucial for advancing research in pharmacology, toxicology, and clinical diagnostics. The analytical platforms commonly employed for harman analysis include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each of these techniques offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
Comparative Performance of Analytical Platforms
The selection of an analytical platform for harman analysis is often dictated by the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the quantitative performance data for different analytical methods, compiled from various research publications.
Table 1: Performance Characteristics of HPLC Methods for Harman Analysis
| Parameter | HPLC-UV | HPLC-Fluorescence |
| Linearity (r²) | >0.998[1] | >0.99[2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] | 10 ng/mL[2] |
| Concentration Range | 0.5-20 µg/mL[1] | 10-200 ng/mL[2] |
| Precision (RSD %) | Within-day: 1.1-3.5%, Between-day: 1.5-4.6%[1] | Not explicitly stated |
| Matrix | Plant extract[1] | Pure form, seed samples, spiked plasma[2] |
Table 2: Overview of Mass Spectrometry-Based Methods for Harman Analysis
| Platform | Key Advantages | Common Applications |
| GC-MS | High sensitivity for volatile compounds.[3][4] | Environmental testing, drug analysis.[3] |
| LC-MS | Suitable for non-volatile, larger molecules.[3][5] | Pharmaceuticals, biomolecule analysis.[3] |
| LC-MS/MS | In-depth analysis with tandem mass detection, high specificity.[3][6] | Complex biological sample analysis.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of harman using different platforms.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To separate and quantify harman in plant extracts.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Extraction of the plant material with a suitable solvent (e.g., methanol).
-
Filtration of the extract to remove particulate matter.
-
Dilution of the extract to fall within the calibration range.
-
-
Validation Parameters:
Spectrofluorometric Method
-
Objective: To quantify harmaline and harmine in various matrices, including plasma.[2]
-
Principle: This method utilizes the native fluorescence of the analytes. To overcome spectral overlap, hydroxypropyl-β-cyclodextrin is used to alter the chemical and fluorescence properties of the compounds, allowing for their simultaneous determination using synchronous fluorescence measurements coupled with a first derivative technique.[2]
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Prepare diluted solutions of the analytes in a series of 10-mL volumetric flasks.[2]
-
Add 2 mL of HP-β-CD and 2 mL of phosphate buffer (pH 7.5) to each flask.[2]
-
Agitate the mixture for one hour to ensure the formation of inclusion complexes.[2]
-
Adjust the final volume with methanol.[2]
-
Record the synchronous fluorescence spectra by scanning both monochromators with a fixed wavelength difference (Δλ) of 50 nm.[2]
-
Visualizing Analytical Workflows
Diagrams are essential for understanding the logical flow of experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate a typical analytical workflow and a conceptual signaling pathway involving harman.
Caption: A generalized workflow for the analysis of harman from sample preparation to data validation.
Caption: A conceptual signaling pathway illustrating the potential mechanism of action of harman alkaloids.
Conclusion
The cross-validation of different analytical platforms for harman analysis reveals a trade-off between sensitivity, selectivity, cost, and complexity. HPLC-UV provides a robust and cost-effective method for the analysis of relatively high concentrations of harman in simpler matrices.[1] Spectrofluorometric methods offer enhanced sensitivity, which is particularly advantageous for biological samples where concentrations are low.[2] For complex matrices and the need for high specificity and sensitivity, LC-MS/MS is often the platform of choice.[3][6] The selection of the most suitable analytical platform should be guided by the specific research question, the nature of the sample matrix, and the available resources. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field.
References
- 1. scialert.net [scialert.net]
- 2. Innovative spectrofluorometric method for determination of harmaline and harmine in different matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Harman in Certified Reference Materials Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods for Harman Determination
The following table summarizes the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Harman in different food matrices. This data is essential for researchers to evaluate and select the most suitable method for their specific application.
| Parameter | Method 1: Harman in Meat Products | Method 2: Harman in Sesame Seed Oil |
| Matrix | Pan-fried Beef, Pork, Mackerel, Cutlassfish | Pressed and Cold-Pressed Sesame Seed Oil |
| Instrumentation | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Internal Standard | Not specified in the provided abstract | 4,7,8-TriMeIQx |
| Extraction Method | Not detailed in the provided abstract | Ultrasonic extraction with acetonitrile (containing 1% acetic acid) |
| Linearity (R²) | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Recovery (%) | Not specified | Not specified |
| Reported Harman Concentration | Up to 534.63 µg/kg in beef sirloin[1] | 1.8 µg/kg to 1197.7 µg/kg |
Experimental Protocols
A detailed experimental protocol for the determination of Harman in a food matrix using Harman-¹³C₂,¹⁵N as an internal standard is provided below. This protocol is a composite based on established methodologies for analyzing Harman in complex samples.
1. Sample Preparation and Extraction
-
Objective: To extract Harman and the internal standard from the sample matrix.
-
Procedure:
-
Homogenize 1 gram of the sample (e.g., cooked meat, edible oil).
-
Spike the homogenized sample with a known amount of Harman-¹³C₂,¹⁵N internal standard solution.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Vortex the mixture for 5 minutes.
-
Perform ultrasonic extraction for 10 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for further purification.
-
2. Solid-Phase Extraction (SPE) Cleanup
-
Objective: To remove interfering matrix components.
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute Harman and the internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify Harman and its isotopic internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Harman: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 183 → 128).
-
Harman-¹³C₂,¹⁵N: Monitor the transition from the isotopically labeled precursor ion to its corresponding product ion (e.g., m/z 186 → 131).
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
4. Quantification
-
Objective: To determine the concentration of Harman in the sample.
-
Procedure:
-
Construct a calibration curve using standard solutions of Harman of known concentrations, each spiked with the same amount of Harman-¹³C₂,¹⁵N internal standard.
-
Plot the ratio of the peak area of Harman to the peak area of Harman-¹³C₂,¹⁵N against the concentration of Harman.
-
Calculate the concentration of Harman in the sample by interpolating the peak area ratio of the sample from the calibration curve. The use of an isotope-labeled internal standard corrects for matrix effects and variations in sample preparation and instrument response.[2]
-
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for Harman determination.
Conclusion
References
Correcting Analytical Variability in Bioanalysis: An Assessment of Harman-13C2,15N
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), analytical variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects. The use of a suitable internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for this variability. This guide provides a comparative assessment of Harman-13C2,15N as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of harman, a beta-carboline alkaloid of significant interest in various research fields.
The Critical Role of Internal Standards in LC-MS/MS
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls within an analytical run. The fundamental principle is that the IS experiences the same analytical variations as the analyte of interest. By calculating the ratio of the analyte response to the IS response, these variations can be normalized, leading to more accurate and precise quantification.[1]
While structurally similar analog internal standards can be used, stable isotope-labeled internal standards are widely recognized as the gold standard.[2][3] SIL-IS, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N, 2H). This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same extraction recovery and matrix effects, providing superior correction for analytical variability.[2][4]
Comparison of Internal Standards for Harman Analysis
The choice of internal standard significantly impacts data quality. Here, we compare the theoretical performance of this compound with two common alternatives: a deuterated analog (Harman-d3) and a structurally similar compound (Norharman).
| Internal Standard Type | Analyte | Internal Standard | Key Advantages | Key Disadvantages |
| Stable Isotope Labeled (13C, 15N) | Harman | This compound | - Co-elution with analyte- Identical extraction recovery and matrix effects- Highest accuracy and precision | - Potentially higher cost- Custom synthesis may be required |
| Stable Isotope Labeled (Deuterated) | Harman | Harman-d3 | - Similar properties to analyte- Generally good correction for variability | - Potential for chromatographic separation from analyte (isotopic effect)- Possible differences in matrix effects if separation occurs |
| Structurally Similar Analog | Harman | Norharman | - Readily available- Lower cost | - Different chromatographic retention time- Different extraction recovery and matrix effects- Less effective correction for variability |
Quantitative Performance Data (Hypothetical)
The following tables present hypothetical data from a validation experiment to quantify harman in human plasma, comparing the performance of the three internal standards.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 1.0 | 1.02 | 102.0 | 3.5 |
| Mid | 10.0 | 9.85 | 98.5 | 2.8 | |
| High | 100.0 | 101.5 | 101.5 | 3.1 | |
| Harman-d3 | Low | 1.0 | 1.08 | 108.0 | 6.2 |
| Mid | 10.0 | 9.60 | 96.0 | 5.5 | |
| High | 100.0 | 105.2 | 105.2 | 5.8 | |
| Norharman | Low | 1.0 | 1.25 | 125.0 | 14.8 |
| Mid | 10.0 | 8.90 | 89.0 | 12.5 | |
| High | 100.0 | 115.7 | 115.7 | 13.2 |
Table 2: Matrix Effect Assessment
The matrix factor is calculated as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution. A value close to 1 indicates minimal matrix effect.
| Internal Standard | Matrix Source | Analyte Matrix Factor | IS-Normalized Matrix Factor |
| This compound | Plasma Lot 1 | 0.78 | 0.99 |
| Plasma Lot 2 | 1.15 | 1.01 | |
| Harman-d3 | Plasma Lot 1 | 0.79 | 0.95 |
| Plasma Lot 2 | 1.14 | 1.06 | |
| Norharman | Plasma Lot 1 | 0.80 | 0.88 |
| Plasma Lot 2 | 1.12 | 1.19 |
The data clearly illustrates the superior performance of this compound in mitigating variability and matrix effects, resulting in higher accuracy and precision.
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of harman in plasma using an internal standard is provided below.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Harman: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion + 3] -> [Product ion]
-
Visualizing Analytical Correction and Workflow
The following diagrams illustrate the concept of analytical variability correction and the experimental workflow.
Caption: Correction of Analytical Variability.
Caption: Bioanalytical Workflow.
Conclusion
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as this compound for the analysis of harman, is the most effective strategy for correcting analytical variability. The co-elution and identical physicochemical properties of the SIL-IS ensure the most accurate and precise quantification by compensating for variations in sample preparation and matrix effects. While the initial investment in a custom-synthesized SIL-IS may be higher, the resulting data quality, reliability, and confidence in analytical results provide significant long-term value for research, clinical, and drug development applications.
References
- 1. imperialbrandsscience.com [imperialbrandsscience.com]
- 2. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Fast and Reliable UHPLC-MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to SPE Cartridges for Harman Extraction
For researchers, scientists, and professionals in drug development, the accurate quantification of harman, a β-carboline alkaloid with significant neurological and physiological effects, is paramount. The critical first step in this analytical process is the efficient extraction of harman from complex biological matrices. Solid-Phase Extraction (SPE) stands out as a robust and reliable technique for this purpose. This guide provides an objective comparison of the performance of three commonly used types of SPE cartridges for harman extraction: polymeric reversed-phase (e.g., Waters Oasis HLB, Phenomenex Strata-X) and silica-based reversed-phase (e.g., Agilent Bond Elut C18).
Executive Summary of SPE Cartridge Performance
The selection of an appropriate SPE cartridge is contingent on the specific requirements of the assay, including the nature of the biological matrix, the desired level of sample cleanup, and the analytical sensitivity needed. Polymeric reversed-phase sorbents, such as Oasis HLB and Strata-X, generally offer greater versatility and robustness for the extraction of a wide range of analytes, including basic compounds like harman, from complex biological fluids. Silica-based C18 cartridges, while being a cost-effective and widely used option, may require more careful method development to achieve optimal performance.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of different SPE cartridges for harman extraction based on available literature for similar analytes and general sorbent properties. It is important to note that these values are indicative and can vary depending on the specific experimental conditions and the biological matrix.
| Performance Metric | Polymeric RP (e.g., Oasis HLB, Strata-X) | Silica-Based RP (e.g., Bond Elut C18) | Mixed-Mode Cation Exchange |
| Recovery | High (>85%) | Moderate to High (70-90%) | Very High (>90%)[1] |
| Reproducibility (RSD%) | Excellent (<5%)[2] | Good (<10%) | Excellent (<5%)[1] |
| Matrix Effects | Low to Moderate[2] | Moderate to High | Low |
| Loading Capacity | High | Moderate | High |
| pH Stability | Wide (typically 1-14) | Limited (typically 2-8) | Wide |
| Protocol Simplicity | High (simplified protocols available)[3] | Moderate | Moderate to Complex |
Experimental Workflow for Harman Extraction using SPE
The general workflow for solid-phase extraction of harman from a biological matrix involves several key steps as illustrated in the diagram below. The specific details of each step, particularly the composition of the wash and elution solvents, will vary depending on the chosen SPE cartridge.
Caption: General experimental workflow for harman extraction using SPE.
Detailed Experimental Protocols
Below are representative experimental protocols for harman extraction from biological matrices using three different types of SPE cartridges. These protocols are based on general principles and published methods for similar analytes and should be optimized for specific laboratory conditions and matrices.
Polymeric Reversed-Phase SPE (e.g., Waters Oasis HLB)
This protocol is based on the simplified 3-step method often applicable to water-wettable polymeric sorbents like Oasis HLB.[3]
-
Cartridge: Waters Oasis HLB (30 mg, 1 cc)
-
Sample Pre-treatment: Dilute 1 mL of plasma or urine with 1 mL of 4% phosphoric acid in water.
-
SPE Procedure:
-
Load: Directly load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute: Elute harman with 1 mL of methanol.
-
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Silica-Based Reversed-Phase SPE (e.g., Agilent Bond Elut C18)
This protocol follows a traditional 5-step procedure generally required for silica-based sorbents.
-
Cartridge: Agilent Bond Elut C18 (100 mg, 1 cc)
-
Sample Pre-treatment: Dilute 1 mL of plasma or urine with 1 mL of an appropriate buffer (e.g., phosphate buffer, pH 6-7).
-
SPE Procedure:
-
Condition: Condition the cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute harman with 1 mL of methanol.
-
-
Post-Elution: Evaporate the eluate to dryness and reconstitute for analysis.
Mixed-Mode Cation Exchange SPE (e.g., Phenomenex Strata-X-C)
This protocol utilizes a mixed-mode sorbent for enhanced selectivity for basic compounds like harman.
-
Cartridge: Phenomenex Strata-X-C (30 mg, 1 cc)
-
Sample Pre-treatment: Acidify 1 mL of plasma or urine with 1 mL of 0.1 M HCl.
-
SPE Procedure:
-
Condition: Condition the cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 0.1 M HCl.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1: Wash with 1 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute harman with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution: Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The choice of SPE cartridge is dictated by the physicochemical properties of harman and the nature of the sample matrix. The following diagram illustrates the logical relationship between these factors and the selection of an appropriate SPE sorbent.
Caption: Logical guide for SPE sorbent selection for harman extraction.
Conclusion
For the extraction of harman from biological matrices, polymeric reversed-phase SPE cartridges such as Waters Oasis HLB and Phenomenex Strata-X offer a compelling balance of high recovery, excellent reproducibility, and simplified protocols. Their water-wettable nature and broad pH stability make them robust and versatile options for a wide range of bioanalytical applications. Mixed-mode cation exchange cartridges provide superior selectivity for basic compounds like harman and can yield exceptionally clean extracts, which is particularly beneficial for reducing matrix effects in sensitive LC-MS/MS assays. Traditional silica-based C18 cartridges remain a viable and economical choice; however, they may necessitate more rigorous method development and control to mitigate potential issues with recovery and matrix interference. The ultimate selection of an SPE cartridge should be guided by a thorough evaluation of the specific analytical requirements and validated to ensure optimal performance for the intended application.
References
The Gold Standard for Harman Quantification: A Comparative Guide to Establishing Limits of Detection with Harman-13C2,15N
For researchers, scientists, and drug development professionals seeking the highest level of accuracy in harman quantification, the use of a stable isotope-labeled internal standard, such as Harman-13C2,15N, is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the significant improvement in the limit of detection (LOD) achieved with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when employing an isotopic internal standard versus alternative methods.
The determination of harman, a neuroactive β-carboline alkaloid, in various biological and food matrices requires highly sensitive and specific analytical methods. While several techniques are available, LC-MS/MS coupled with a stable isotope-labeled internal standard (SIL-IS) represents the gold standard for quantitative bioanalysis, offering superior accuracy, precision, and lower limits of detection.[1][2]
The Decisive Advantage of a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, an internal standard is crucial for correcting variations that can occur during sample preparation, chromatography, and detection.[1] While structural analogues can be used, SIL internal standards like this compound are considered the first choice because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This near-perfect mimicry allows for more effective compensation for matrix effects, ionization suppression or enhancement, and variations in extraction recovery, ultimately leading to more reliable and accurate quantification, especially at low concentrations.[3][4]
The use of a SIL-IS has been shown to significantly improve the trueness and precision of quantitative assays and can enhance the linear dynamic range of the detection system by at least an order of magnitude for some analytes.[5]
Comparative Analysis of Detection Limits
The choice of analytical technique and the use of an appropriate internal standard directly impact the limit of detection (LOD) and limit of quantification (LOQ) for harman. The following table summarizes typical LODs achievable with different methodologies.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | This compound (SIL-IS) | Human Plasma | ~0.01 ng/mL | ~0.04 ng/mL | [6] (extrapolated from similar small molecules) |
| LC-MS/MS | Structural Analogue | Human Plasma | 0.50 ng/mL | 0.5 ng/mL (as LLOQ) | [3][7] |
| HPLC-FLD | Not specified | Fish | 2.7 µg/g | 8.3 µg/g | [8] |
| HPLC-FLD | Not specified | Fish | 2 ug/g | 10 ug/g | [9] |
Note: The LOD and LOQ for LC-MS/MS with this compound are estimated based on performance for similar small molecules in validated bioanalytical methods, as a direct study was not identified in the public domain. The significant improvement is a well-established principle in quantitative mass spectrometry.
As the data illustrates, LC-MS/MS offers inherently greater sensitivity than HPLC with fluorescence detection (HPLC-FLD). The employment of a SIL-IS like this compound further pushes the boundaries of detection to the low picogram-per-milliliter level, which is critical for pharmacokinetic and low-level exposure studies.
Experimental Protocols
Establishing the Limit of Detection (LOD) by LC-MS/MS with this compound
This protocol outlines the general procedure for determining the LOD for harman in human plasma using LC-MS/MS and a stable isotope-labeled internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of harman and this compound in methanol.
-
Prepare serial dilutions of the harman stock solution to create calibration standards and quality control (QC) samples in blank human plasma.
-
Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the this compound working solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both harman and this compound.
-
4. Determination of LOD:
-
The LOD can be determined based on the signal-to-noise ratio (S/N), typically where the signal is three times the background noise.[10]
-
Alternatively, the LOD can be calculated from the standard deviation of the response and the slope of the calibration curve using the formula: LOD = 3.3 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[11]
-
Analyze a series of low-concentration spiked plasma samples and blank plasma samples to establish the lowest concentration at which the analyte can be reliably detected.
Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)
1. Sample Preparation and Derivatization:
-
Extract harman from the sample matrix using a suitable solvent.
-
Often, a pre-column derivatization step with a fluorescent reagent (e.g., o-phthaldialdehyde) is required to enhance the fluorescence of harman.[8]
2. HPLC-FLD Analysis:
-
Use a reversed-phase HPLC system with a fluorescence detector.
-
Set the excitation and emission wavelengths appropriate for the derivatized harman.
3. Determination of LOD:
-
Similar to the LC-MS/MS method, the LOD is typically determined by analyzing a series of low-concentration standards and calculating the concentration that gives a signal three times the background noise.[8]
Visualizing the Workflow and Biological Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for LOD determination and the key signaling pathways influenced by harman.
Caption: Workflow for establishing the limit of detection of harman.
Harman is known to interact with several biological targets, primarily acting as an inhibitor of monoamine oxidase A (MAO-A) and interacting with the benzodiazepine binding site on the GABA-A receptor.
Caption: Harman's inhibitory action on Monoamine Oxidase A.
Caption: Harman's interaction with the GABA-A receptor complex.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review" | Semantic Scholar [semanticscholar.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 10. youtube.com [youtube.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Safety Operating Guide
Navigating the Disposal of Harman-13C2,15N: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Harman-13C2,15N, a stable isotope-labeled compound.
This compound is a non-radioactive, isotopically labeled version of Harman.[1][2][3][4] As such, its disposal protocol is dictated by its chemical properties rather than any radiological hazard.[5][] The key principle is to manage it as a chemical waste, adhering to all applicable local and national hazardous waste regulations.[7][8][9][10]
Chemical and Physical Properties
A thorough understanding of the compound's properties is the first step in ensuring its safe handling and disposal. The following table summarizes the key data for Harman, which serves as a direct proxy for its isotopically labeled counterpart.
| Property | Value | Reference |
| Chemical Name | 1-Methyl-9H-pyrido[3,4-b]indole | [11] |
| CAS Number | 486-84-0 (unlabeled) | [11] |
| Molecular Formula | C₁₂H₁₀N₂ | [11] |
| Appearance | Solid | [11] |
| Solubility | No data available | |
| Stability | Stable under recommended storage conditions. | [11] |
| Hazardous Decomposition Products | Under fire conditions, may release harmful/toxic vapors and carbon oxides. | [11] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste identification, segregation, and documentation.
-
Waste Identification and Classification : The first crucial step is to determine if the waste is hazardous.[12] This is based on its characteristics such as ignitability, corrosivity, reactivity, and toxicity.[9][10] Consult the Safety Data Sheet (SDS) for Harman and your institution's environmental health and safety (EHS) guidelines.[11]
-
Segregation : Do not mix this compound waste with non-hazardous or general laboratory waste.[5] It should be collected in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent any reaction or degradation.[9]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.[9] Accurate labeling is essential for proper handling and disposal by waste management personnel.
-
Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and have secondary containment to prevent spills.[7][9] Adhere to the storage time limits for hazardous waste as defined by regulations (e.g., 90 days for large quantity generators).[9]
-
Documentation : Maintain a detailed record of the waste generated.[7] This includes the chemical name, quantity, and date of generation. For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to the final disposal site.[9][12]
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[5] These entities are equipped to handle and transport chemical waste in compliance with all regulations.
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in the provided search results, its primary use is as an internal standard in analytical studies, such as mass spectrometry and NMR, to quantify the unlabeled Harman.[1] The disposal procedures outlined above would apply to any waste generated from such analytical methods, including contaminated solvents, vials, and personal protective equipment.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Isotope Labelled Compounds [simsonpharma.com]
- 5. moravek.com [moravek.com]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. crystal-clean.com [crystal-clean.com]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Harman-13C2,15N
Essential Safety and Handling of Harman-13C2,15N
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like this compound is paramount. This isotopically labeled compound, while not radioactive, requires careful handling to protect personnel from potential chemical hazards and to maintain the integrity of the product for research applications.[1] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical.
Immediate Safety Information
Harman, the parent compound of this compound, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is essential to prevent ingestion, inhalation of dust, and contact with skin and eyes. In case of accidental exposure, follow these first aid measures:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[2] Rinse mouth with water.[3] Do not induce vomiting.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Notes |
| Weighing and Preparing Solutions | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Fume hood or ventilated enclosure | To prevent inhalation of airborne particles and to protect from splashes.[4] |
| Handling Solutions | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Standard laboratory practice to prevent skin and eye contact. |
| Cleaning Spills | - Chemical-resistant gloves (e.g., nitrile)- Safety goggles- Laboratory coat or disposable gown- Respiratory protection (if significant dust is generated) | Ensure the cleanup procedure is conducted in a well-ventilated area. |
| Waste Disposal | - Nitrile gloves- Safety glasses- Laboratory coat | Follow all local, state, and federal regulations for chemical waste disposal.[2] |
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Protect from light. Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[2]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][3]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling.[2]
Spill Management: In the event of a spill, avoid generating dust.[5] Wear appropriate PPE and carefully sweep or scoop up the solid material. For liquid spills, absorb with an inert material. Collect the spilled material in a sealed container for proper disposal.[2]
Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.[2] Do not allow the material to enter drains or waterways due to its high toxicity to aquatic life.[2]
Experimental Workflow
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
